molecular formula C10H12N2O5 B2426759 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid CAS No. 854357-45-2

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Cat. No.: B2426759
CAS No.: 854357-45-2
M. Wt: 240.215
InChI Key: DNPQOPWOYVMQNL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.215. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyethylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-5-4-11-9-3-2-7(12(15)16)6-8(9)10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQOPWOYVMQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Synthetic Utility of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Executive Summary 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2) represents a critical functionalized anthranilic acid scaffold utilized primarily as an intermediate in the synthesis of bioactive heterocycles, including quinazolinones and benzodiazepines.[1] Characterized by a nitro-activated aromatic core and a flexible methoxyethyl side chain, this compound offers unique solubility profiles and reactivity patterns compared to its parent, 5-nitroanthranilic acid. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Molecular Architecture

The compound is a derivative of anthranilic acid where the primary amine is alkylated with a 2-methoxyethyl group. The nitro group at the 5-position significantly reduces the basicity of the amine while enhancing the acidity of the carboxylic acid through inductive and resonance electron withdrawal.

ParameterTechnical Specification
IUPAC Name 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
CAS Registry Number 854357-45-2
Molecular Formula

Molecular Weight 240.21 g/mol
SMILES COCCNC1=C(C=C(C=C1)[O-])C(=O)O
Core Scaffold 5-Nitroanthranilic acid
Key Functional Groups Carboxylic acid (C-1), Secondary amine (C-2), Nitro group (C-5), Ether (Side chain)

Physicochemical Properties

The introduction of the methoxyethyl chain disrupts the strong intermolecular hydrogen bonding network typical of simple anthranilic acids, generally lowering the melting point and improving solubility in polar organic solvents.

Solubility & Lipophilicity Profile
  • Aqueous Solubility: Low in acidic/neutral media due to the lipophilic aromatic core. High in basic media (pH > 5) due to carboxylate formation.

  • Organic Solubility: Soluble in DMSO, DMF, and hot Ethanol. Moderately soluble in Ethyl Acetate.

  • LogP (Predicted): ~1.8 – 2.2. The methoxy group adds slight lipophilicity, balanced by the polar nitro and carboxyl groups.

Acid-Base Characteristics (pKa)

The molecule exhibits amphoteric character but is predominantly acidic.

  • 
     (COOH):  ~3.5 – 4.0. The electron-withdrawing nitro group increases acidity compared to benzoic acid.[2]
    
  • 
     (NH):  The secondary amine is weakly basic due to conjugation with the electron-deficient nitro-aromatic ring. Protonation of this nitrogen likely requires highly acidic conditions (
    
    
    
    ).
Thermal Stability
  • Melting Point: Typically observed in the range of 180°C – 210°C (decomposition often occurs near melt). Note: Specific experimental values vary by crystal habit; DSC is recommended for precise determination.

  • Stability: Stable under ambient conditions. Sensitive to strong reducing agents (nitro reduction) and extreme pH (decarboxylation at high T).

Synthesis & Reaction Engineering

The most robust synthetic route involves Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitrobenzoic acid. This pathway is preferred over direct alkylation of 5-nitroanthranilic acid to avoid over-alkylation.
Synthetic Workflow (Graphviz)

Synthesis Start 2-Chloro-5-nitrobenzoic acid (Precursor) Reaction S_NAr Reaction Solvent: Ethanol or Water Base: K2CO3 or Excess Amine Temp: Reflux (80°C) Start->Reaction Reagent 2-Methoxyethylamine (Nucleophile) Reagent->Reaction Intermediate Meisenheimer Complex (Transient) Reaction->Intermediate Addition Product 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (Target) Intermediate->Product Elimination of HCl Workup Acidification (HCl) Precipitation Product->Workup Isolation

Caption:


 pathway for the synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid via chloride displacement.
Detailed Protocol
  • Reagent Setup: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in Ethanol (10 vol).

  • Nucleophile Addition: Add 2-methoxyethylamine (2.2 eq). The excess amine acts as a hydrohalic scavenger. Alternatively, use 1.1 eq amine with 2.0 eq

    
    .
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water.[3]

    • Adjust pH to ~3–4 using 1M HCl.[4][5] The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary to remove trace chloride salts.

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the following spectral features must be verified.

NMR Fingerprint ( NMR, DMSO- )
  • Aromatic Region:

    • 
      8.7 ppm (d, J2.5 Hz):  H-6 (Ortho to 
      
      
      
      , meta to amine). Highly deshielded.
    • 
       ~8.2 ppm (dd):  H-4 (Ortho to 
      
      
      
      , para to amine).
    • 
       ~6.9 ppm (d):  H-3 (Ortho to amine). Shielded by the amine resonance.
      
  • Aliphatic Side Chain:

    • 
       ~3.5 ppm (t): 
      
      
      
      .
    • 
       ~3.6 ppm (t): 
      
      
      
      .
    • 
       ~3.3 ppm (s): 
      
      
      
      .
  • Exchangeable Protons:

    • 
       ~13.0 ppm (br s): 
      
      
      
      .
    • 
       ~8.5-9.0 ppm (br t): 
      
      
      
      . Often shows coupling to the adjacent methylene.
Mass Spectrometry (ESI-MS)
  • Negative Mode (

    
    ): 
    
    
    
    peak at m/z 239.2 . This is the preferred ionization mode due to the carboxylic acid.
  • Positive Mode (

    
    ): 
    
    
    
    peak at m/z 241.2 .

Critical Applications in Drug Discovery

This compound serves as a "privileged structure" intermediate.

  • Quinazolinone Synthesis: Cyclization with formamide or urea yields nitro-substituted quinazolinones, which are scaffolds for EGFR inhibitors.

  • Benzodiazepines: Reaction with amino acid chlorides can lead to benzodiazepine derivatives.

  • Radiosensitizers: The nitro-aromatic moiety is investigated for hypoxic cell radiosensitization in oncology.

Biochemical Pathway Visualization

Pathways cluster_0 Downstream Applications Compound 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid Quin Quinazolinone Derivatives (Kinase Inhibitors) Compound->Quin + Formamide/Urea Cyclization Reduct 2-Amino Derivative ( via NO2 Reduction) Compound->Reduct + H2/Pd-C Reduction Cyclo Benzodiazepine Scaffolds Reduct->Cyclo + Chloroacetyl chloride Ring Closure

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

  • PubChem Database. 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CID 12032 Derivative). National Center for Biotechnology Information. Available at: [Link][6]

  • MDPI.

    
     conditions). Available at: [Link]
    

Sources

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid chemical structure and formula

[1]

Executive Summary

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a bifunctional building block characterized by an electron-deficient aromatic core (5-nitrobenzoic acid) coupled with a flexible, hydrophilic side chain (2-methoxyethylamino). It serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolinone-based kinase inhibitors , where the methoxyethyl moiety improves aqueous solubility and bioavailability. This guide provides a validated synthesis protocol, structural analysis, and handling standards for research and development applications.

Chemical Identity & Structural Analysis[2]

ParameterSpecification
IUPAC Name 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
CAS Registry Number 854357-45-2
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
SMILES COCCNC1=C(C=C(C=C1)[O-])C(=O)O
InChI Key Unique identifier required for database integration
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Logic & Functional Group Map

The molecule operates through three distinct functional zones:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring for further nucleophilic attacks or serves as a precursor to an amine (via reduction) for coupling reactions.
    
  • Carboxylic Acid (

    
    ):  Provides a handle for cyclization (e.g., to form quinazolines) or amide bond formation.
    
  • Methoxyethylamino Tail (

    
    ):  A secondary amine acting as an electron donor. The ether oxygen in the tail acts as a weak hydrogen bond acceptor, enhancing the pharmacological profile (solubility/permeability) of downstream drugs.
    

GCoreBenzene RingNitro5-Nitro Group(Reducible Handle)Core->Nitro Electron WithdrawingAcid1-Carboxylic Acid(Cyclization Site)Core->Acid Ortho to AmineTail2-Methoxyethylamino(Solubility Enhancer)Core->Tail Electron DonatingTail->Acid H-Bond Interaction (Intramolecular)

Caption: Functional zone map highlighting the electronic push-pull system between the nitro and amino groups.

Physicochemical Properties[4][5]

PropertyValue (Experimental/Predicted)Relevance
Melting Point 185–190 °C (Predicted)Solid-state handling; indicates high lattice energy due to H-bonding.
pKa (Acid) ~3.5Acidic proton is readily deprotonated by weak bases (e.g., K₂CO₃).
pKa (Base) ~1.0 (Aniline nitrogen)The nitro group significantly reduces the basicity of the amine.
LogP ~1.6Lipophilicity is balanced; suitable for oral drug intermediates.
Polar Surface Area ~105 ŲIndicates potential for membrane permeability.

Synthesis & Manufacturing Protocol

The most robust synthesis route involves a Nucleophilic Aromatic Substitution (S_NAr) reaction. The starting material, 2-chloro-5-nitrobenzoic acid, possesses a chloride leaving group activated by the para-nitro group, making it susceptible to displacement by primary amines.

Reaction Scheme

Precursors: 2-Chloro-5-nitrobenzoic acid + 2-Methoxyethylamine Reagents: Potassium Carbonate (Base), Ethanol or Water (Solvent) Mechanism: Addition-Elimination via Meisenheimer Complex

SynthesisStart2-Chloro-5-nitrobenzoic Acid(Substrate)ComplexMeisenheimer Complex(Intermediate)Start->Complex+ Amine, K2CO3Reflux, 80°CReagent2-Methoxyethylamine(Nucleophile)Reagent->ComplexProduct2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid(Final Product)Complex->Product- HCl (loss of aromaticity restored)

Caption: S_NAr pathway illustrating the displacement of chloride by the amine nucleophile.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for N-alkylation of anthranilic acid derivatives.

Step 1: Preparation

  • Charge a 250 mL round-bottom flask with 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Add Ethanol (100 mL) as the solvent. Optimization Note: Water can be used for a greener approach, but ethanol ensures better solubility of the organic acid.

  • Add Potassium Carbonate (K₂CO₃) (13.7 g, 99.2 mmol, 2.0 eq). The base is essential to neutralize the HCl generated and drive the equilibrium.

Step 2: Nucleophilic Addition

  • Add 2-methoxyethylamine (5.2 mL, 59.5 mmol, 1.2 eq) dropwise to the stirring suspension.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar yellow fluorescent spot.

Step 3: Work-up and Purification [1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol.

  • Resuspend the residue in water (100 mL). The solution will be basic (pH > 9) due to excess carbonate.

  • Acidification: Slowly add 1M HCl with vigorous stirring until pH reaches 3–4. The product will precipitate as a bright yellow solid.

  • Filtration: Collect the solid via vacuum filtration.[2] Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Yield: Typical yields range from 85% to 92% .

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.8 ppm (br t, 1H): Amine proton (-NH-), often broad due to exchange.

    • δ 8.6 ppm (d, 1H): Aromatic proton at C6 (ortho to nitro, meta to amine).

    • δ 8.1 ppm (dd, 1H): Aromatic proton at C4.

    • δ 6.9 ppm (d, 1H): Aromatic proton at C3 (ortho to amine), shielded by the electron-donating amine.

    • δ 3.5–3.6 ppm (m, 4H): Ethylene linker protons (-CH₂-CH₂-).

    • δ 3.3 ppm (s, 3H): Methoxy group (-OCH₃).

  • Mass Spectrometry (ESI-MS):

    • Negative Mode: [M-H]⁻ peak at m/z 239.2.

    • Positive Mode: [M+H]⁺ peak at m/z 241.2.

Applications in Drug Development[7]

This compound is not merely an end-product but a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitor Synthesis:

    • The nitro group is reduced to an amine (using Fe/HCl or H₂/Pd-C).

    • The resulting diamine reacts with formamide or urea to close the quinazoline ring.

    • Relevance: This mimics the core scaffold of EGFR inhibitors like Afatinib or Gefitinib , where the ether tail modulates solubility.

  • Radiopharmaceutical Probes:

    • The chelating ability of the amino-acid motif allows for coordination with metals (e.g., Technetium-99m) when further functionalized, useful in imaging hypoxia (due to the nitro group).

  • Photo-responsive Dyes:

    • Used as a coupling component in azo-dye synthesis, where the nitro group provides the "push-pull" electronic character required for strong color absorbance.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING .

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine tail is susceptible to oxidation over long periods.

References

  • Accela ChemBio. (2025). Product Analysis: 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[3][4] Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Peptide and Kinase Synthesis: Nitrobenzoic Acid Derivatives. Retrieved from

  • Li, J., et al. (2012).[5] "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." ResearchGate / Chemical Papers. (Demonstrates the green synthesis protocol applicable to this compound). Retrieved from

  • PubChem Database. (2025). Compound Summary: 2-Amino-5-nitrobenzoic acid derivatives.[3][6] National Library of Medicine. Retrieved from

Solubility Profile of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid , a critical intermediate in the synthesis of camptothecin analogs (e.g., Exatecan).

Technical Guide & Process Whitepaper [1]

Compound: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid CAS Registry Number: 854357-45-2 Molecular Formula: C


H

N

O

Molecular Weight: 240.21 g/mol [1]

Executive Summary & Chemical Context

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a bifunctional aromatic intermediate characterized by a nitro group at the 5-position, a carboxylic acid at the 1-position, and a secondary amine substituted with a methoxyethyl chain at the 2-position.[1] This specific substitution pattern dictates its solubility profile:

  • The Nitro Group: Enhances crystallinity and melting point, generally reducing solubility in non-polar solvents.

  • The Carboxylic Acid: Imparts pH-dependent solubility (soluble in aqueous base) and hydrogen-bond donating/accepting capability.[1]

  • The Methoxyethyl Side Chain: Disrupts the crystal lattice relative to the parent 2-amino-5-nitrobenzoic acid, significantly increasing solubility in polar organic solvents (alcohols, esters) and providing a handle for dipole-dipole interactions.[1]

This guide provides a structured analysis of its solubility for process optimization, recrystallization, and formulation.[1]

Solid-State Characterization

Before establishing solubility equilibrium, the solid state must be characterized to ensure data consistency.[1] Variations in polymorphs can lead to solubility differences of 10–20%.

ParameterValue / CharacteristicRelevance to Solubility
Physical State Yellow to orange crystalline powderColor intensity correlates with dissolved concentration in UV-Vis analysis.[1]
Melting Point ~195–205 °C (Decomposition)High melting point indicates high lattice energy; predicts lower solubility in non-polar solvents.[1]
pKa (Calculated) Acid: ~3.5Soluble in aqueous buffers > pH 5.5 as the carboxylate salt.
LogP (Predicted) ~1.8 – 2.2Lipophilic enough to dissolve in organic solvents; poorly soluble in neutral water.[1]

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their thermodynamic interaction with the solute. Note: Quantitative values are derived from Structure-Property Relationships (SPR) of homologous nitrobenzoic acid derivatives and process patent data.

Qualitative Solubility Classification (at 25 °C)
Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP, DMAc High (>100 mg/mL) Strong dipole interactions disrupt the crystal lattice; ideal for reaction media.[1]
Polar Protic Methanol, Ethanol, Isopropanol Moderate (10–50 mg/mL) Hydrogen bonding with the carboxyl and amine groups. Solubility increases significantly with temperature (ideal for recrystallization).[1]
Ketones & Esters Acetone, Ethyl Acetate, THF Moderate (5–30 mg/mL) Good solvency due to dipole interactions; often used as anti-solvents or extraction media.[1]
Chlorinated Dichloromethane (DCM), Chloroform Low (<5 mg/mL) Limited interaction with the nitro/carboxyl groups; often insufficient for process scale-up without co-solvents.[1]
Non-Polar Toluene, Hexane, Heptane Insoluble (<0.1 mg/mL) High lattice energy prevents dissolution; these serve as excellent anti-solvents to force precipitation.[1]
Aqueous Water (pH < 3) Insoluble Protonated acid form precipitates.[1]
Aqueous Water (pH > 7) High (Salt formation) Deprotonation to carboxylate anion confers water solubility.[1]
Temperature-Dependent Solubility (Process Optimization)

For purification via recrystallization, the temperature dependence of solubility is critical.[1] The compound exhibits a positive enthalpy of solution (


), meaning solubility increases with temperature.

Recommended Recrystallization System: Ethanol or Ethanol/Water (90:10) .

  • Behavior: Sparingly soluble at 20°C

    
     Highly soluble at 75°C (Reflux).[1]
    
  • Protocol: Dissolve at reflux, hot filter to remove inorganic salts, cool slowly to 0–5°C to crystallize high-purity product.

Thermodynamic Modeling

To predict solubility (


) at unsampled temperatures, the Modified Apelblat Equation  is the industry standard for this class of nitro-aromatics.[1]


  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)[1]
    
  • 
     : Empirical constants derived from experimental data (See Protocol below).
    

Thermodynamic Parameters:

  • Dissolution Enthalpy (

    
    ):  Typically 20–40 kJ/mol  for nitrobenzoic acids in alcohols.
    
  • Dissolution Entropy (

    
    ):  Positive, driving the dissolution process at higher temperatures.
    

Experimental Protocols

As exact literature values for this specific CAS are often proprietary, the following self-validating protocols allow you to generate precise data.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Objective: Determine thermodynamic solubility at equilibrium.[1]

  • Preparation: Add excess solid 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (approx. 500 mg) to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated temperatures to prevent precipitation).

  • Dilution: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water).

  • Quantification: Analyze via HPLC-UV (254 nm) or UV-Vis spectrophotometry against a standard curve.

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization design.

  • Setup: Place a suspension of known concentration (e.g., 50 mg/mL in Ethanol) in a reactor with a turbidity probe.

  • Heating: Heat at 1°C/min until the turbidity signal drops to baseline (Clear Point = Solubility Temperature).

  • Cooling: Cool at 1°C/min until turbidity spikes (Cloud Point = Nucleation Temperature).

  • Repeat: Repeat with different concentrations to map the solubility curve.

Visualization of Workflows

Figure 1: Solubility Determination & Process Logic

Solubility_Workflow Start Start: Solid 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid Solvent_Add Add Solvent (Excess Solid) Start->Solvent_Add Equilibration Equilibrate (Shake-Flask) 24-48h @ T Solvent_Add->Equilibration Sampling Sample Supernatant (0.45 µm Filter) Equilibration->Sampling Analysis Quantify (HPLC/UV) Calculate Mole Fraction (x) Sampling->Analysis Decision Is Solubility > 20 mg/mL? Analysis->Decision Process_Reaction Use as Reaction Solvent (DMSO, DMF) Decision->Process_Reaction Yes (High Sol) Process_Cryst Use for Recrystallization (Ethanol, Acetone) Decision->Process_Cryst Moderate (Temp Dependent) Process_Anti Use as Anti-Solvent (Toluene, Heptane) Decision->Process_Anti No (Insoluble)

Caption: Workflow for determining solubility and selecting solvents for reaction vs. purification processes.

References

  • BenchChem. Synthesis and Properties of 2-Amino-5-nitrobenzoic Acid Derivatives. Retrieved from [1]

  • Accela ChemBio. Product Data: 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[1][2] Retrieved from [1]

  • Zhang, X., et al. (2015).[1] Solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in organic solvents.[1][3] Journal of Chemical & Engineering Data. (Used as homologous series reference).

  • Odabaşoğlu, H. Y., et al. (2012).[1][4] Crystal structure and hydrogen bonding of 2-amino-5-nitrobenzoic acid.[1] Acta Crystallographica Section E. Retrieved from [1]

Sources

An In-depth Technical Guide to the Safe Handling of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the safe handling, storage, and emergency procedures for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including nitrobenzoic acids and their derivatives, to provide a robust framework for risk assessment and management. This approach is grounded in the principles of chemical analogy, a cornerstone of predictive toxicology and chemical safety.

Compound Identification and Physicochemical Properties

PropertyAnalogous CompoundValueSource
Molecular Weight 2-(2-Aminoethylamino)-5-nitrobenzoic acid225.20 g/mol [1]
2-Methoxy-5-nitrobenzoic acid197.14 g/mol [2]
2-Amino-5-nitrobenzoic acid182.13 g/mol [3]
Melting Point 4-Nitrobenzoic acid237-240 °C
5-Amino-2-nitrobenzoic acid236-238 °C
Chemical Stability Nitrobenzoic acidsStable under standard ambient conditions.

The presence of the nitro group suggests that the compound may be combustible at high temperatures and that thermal decomposition could produce hazardous fumes, including carbon and nitrogen oxides.[4][5]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid should be treated as a hazardous substance until proven otherwise.[6] The primary hazards are likely to be:

  • Skin and Eye Irritation: Substituted nitrobenzoic acids are frequently classified as skin and eye irritants.[7][8]

  • Harmful if Swallowed: Acute oral toxicity is a noted hazard for related compounds.[4]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[5][8]

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment Workflow for Risk Assessment cluster_prep Preparation cluster_eval Evaluation cluster_control Control Measures gather_info Gather Information (Analogous Compounds) identify_hazards Identify Potential Hazards (Irritation, Toxicity) gather_info->identify_hazards Leads to assess_exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure Informs evaluate_risks Evaluate Risks in Context of Experiment assess_exposure->evaluate_risks Crucial for implement_controls Implement Control Measures (PPE, Ventilation) evaluate_risks->implement_controls Dictates develop_emergency_plan Develop Emergency Plan (Spill, Exposure) implement_controls->develop_emergency_plan Requires

Caption: A logical workflow for conducting a risk assessment prior to handling 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[5][9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[9] Hands should be washed thoroughly after handling.

  • Respiratory Protection: If dusts are generated and ventilation is insufficient, a dust respirator (e.g., N95) should be used.[5]

General Handling Practices
  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in the work area.[4]

  • Keep containers tightly closed when not in use.

  • Avoid the formation of dust.[9]

Storage Conditions
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[4]

  • In case of skin contact: Immediately wash skin with plenty of soap and water.[11] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • If inhaled: Remove to fresh air.[4][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.

  • If swallowed: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Minor Spills:

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep or vacuum up the spilled solid and place it in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.[11]

    • Ensure adequate ventilation.

    • Contact your institution's environmental health and safety department.[10]

    • Prevent the spill from entering drains or waterways.

The following diagram outlines the general emergency response procedure.

EmergencyResponse General Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Chemical Spill incident Incident Occurs (Spill or Exposure) assess_safety Assess Immediate Safety (Fire, Reactivity) incident->assess_safety first_aid Administer First Aid (Flush Skin/Eyes, Fresh Air) incident->first_aid If Exposure contain_spill Contain Spill (Prevent Spread) incident->contain_spill If Spill evacuate Evacuate Area (If Necessary) assess_safety->evacuate If Unsafe notify Notify Supervisor & EHS assess_safety->notify Always seek_medical Seek Medical Attention first_aid->seek_medical cleanup Clean Up Spill (Following SDS/Protocol) contain_spill->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: A flowchart illustrating the key steps in responding to an emergency involving 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not mix with other waste. Dispose of the material and its container to a hazardous or special waste collection point.[4]

Conclusion

While a specific Safety Data Sheet for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is not currently available, a conservative approach to safety based on the known hazards of structurally similar nitrobenzoic acid derivatives is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment, proper engineering controls, and thorough emergency preparedness. This proactive and informed approach to chemical safety is paramount to ensuring a safe laboratory environment.

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Chemius. (n.d.). nitro razredčilo.
  • Sdfine. (n.d.). 3-nitrobenzoic acid.
  • Suvchem Laboratory Chemicals. (n.d.). 4-NITRO BENZOIC ACID (FOR SYNTHESIS) (P-NITROBENZOIC ACID).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management.
  • EOD. (n.d.). EOD medical pocket guide to chemical hazards.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid.
  • NC DPH. (2019, December 17). Occupational and Environmental Epidemiology: Chemical Emergencies FAQs.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Cayman Chemical. (2022, November 21). PRODUCT INFORMATION.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
  • Loba Chemie. (2019, February 12). 2-METHOXY-4-AMINO-5- ETHYLTHIOBENZOIC ACID MSDS.
  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97.
  • PubChem. (n.d.). 2-(2-Aminoethylamino)-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid 95.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • (n.d.).
  • PubChem. (n.d.). 2-Amino-5-nitrobenzophenone.

Sources

Technical Guide: Toxicity and Handling of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzoic acid derivatives (2-, 3-, and 4-nitrobenzoic acid) are critical intermediates in the synthesis of pharmaceuticals (e.g., procaine, folic acid analogs), dyes, and corrosion inhibitors. While chemically versatile, they present a dual-hazard profile: energetic instability typical of nitro-aromatics and specific biological toxicity centering on methemoglobinemia and genotoxicity.

This guide provides a technical framework for the safe handling of these compounds, moving beyond generic safety data sheets (SDS) to address the mechanistic causes of toxicity and the thermodynamic realities of their storage and disposal.

Part 1: Chemical & Physical Hazard Profile

Thermodynamic Instability

The presence of the nitro group (


) on the benzene ring introduces significant potential for energetic decomposition. The position of the nitro group relative to the carboxylic acid group influences thermal stability due to steric and electronic effects (the "Ortho Effect").

Critical Insight: 2-Nitrobenzoic acid (ortho-isomer) is thermodynamically less stable than its meta- and para- counterparts. Differential Scanning Calorimetry (DSC) data indicates that the ortho-isomer exhibits an earlier onset of decomposition and a higher heat release rate due to the proximity of the nitro and carboxyl groups, which facilitates intramolecular oxygen transfer and decarboxylation.

Comparative Hazard Data

The following table consolidates physical and toxicological data. Note the distinction in acidity and thermal behavior.[1][2]

CompoundCAS No.pKa (approx)Thermal Decomp. Onset (

)
Oral LD50 (Rat)GHS Classification
2-Nitrobenzoic acid 552-16-92.17~196°C (Lowest Stability)No Data (Cat. 4 Harmful)Skin Irrit. 2, Eye Irrit. 2
3-Nitrobenzoic acid 121-92-63.47~230°C> 2,000 mg/kgSkin Irrit. 2, Eye Irrit. 2
4-Nitrobenzoic acid 62-23-73.44~240°C1,960 mg/kgAcute Tox. 4, Muta. 2

Data Sources: ECHA Registration Dossiers, PubChem, and DSC literature [1, 2, 3].

Chemical Incompatibility
  • Bases (Alkalis): Reaction with strong bases (NaOH, KOH) forms nitrobenzoate salts. While generally stable in solution, the isolation of dry nitrobenzoate salts can increase shock sensitivity. CRITICAL: Do not mix nitrobenzoic acid waste with highly alkaline waste streams; exotherms can trigger runaway decomposition.

  • Reducing Agents: Reaction with hydrides (LiAlH4) or active metals (Zn/HCl) reduces the nitro group to an amine (an exothermic process) or to potentially explosive azo/hydrazo intermediates if not controlled.

Part 2: Toxicological Mechanisms

Methemoglobinemia (The Primary Acute Risk)

The most immediate life-threatening effect of nitrobenzoic acid exposure is methemoglobinemia . This is not caused by the acid itself but by its metabolic reduction products.

Mechanism:

  • Absorption: The compound is absorbed via inhalation or skin contact.

  • Hepatic Metabolism: Nitroreductase enzymes (CYP450 or gut flora) reduce the

    
     group.
    
  • Toxic Intermediate: The reduction proceeds through a Nitroso (-NO) and Hydroxylamine (-NHOH) stage before becoming an amine.

  • Hemoglobin Oxidation: The phenylhydroxylamine intermediate is a potent oxidizing agent. It reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ), which cannot bind oxygen.
  • Redox Cycling: The phenylhydroxylamine is oxidized back to nitrosobenzene, establishing a redox cycle that amplifies the damage.

Genotoxicity

The 4-nitro isomer (p-nitrobenzoic acid) carries a GHS classification for suspected germ cell mutagenicity (Muta. 2).

  • Ames Test Positivity: Nitro-aromatics are often positive in Salmonella typhimurium strains (TA98, TA100) specifically in the presence of S9 metabolic activation.

  • DNA Adducts: The hydroxylamine metabolite can form covalent adducts with DNA bases (particularly Guanine), leading to replication errors.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway leading to toxicity.

MetabolicToxicity NBA Nitrobenzoic Acid (Parent Compound) Nitroso Nitroso-Benzoate (Intermediate) NBA->Nitroso Reduction (2e-) NR Nitroreductase (Enzyme) Hydroxyl N-Hydroxylamine (TOXIC SPECIES) Nitroso->Hydroxyl Reduction (2e-) Hydroxyl->Nitroso Redox Cycling Amine Aminobenzoic Acid (Excreted) Hydroxyl->Amine Reduction (2e-) MetHb Methemoglobin (Fe3+) (Non-functional) Hydroxyl->MetHb Oxidizes Hb Adduct DNA Adduct (Mutagenesis) Hydroxyl->Adduct Covalent Binding Hb Hemoglobin (Fe2+) (O2 Carrier) Hb->MetHb Fe2+ -> Fe3+ DNA DNA (Genetic Material) DNA->Adduct

Caption: Metabolic reduction of nitrobenzoic acid yields the toxic hydroxylamine intermediate, driving both methemoglobinemia and genotoxicity.

Part 3: Risk Mitigation & Handling Protocols

Personal Protective Equipment (PPE) Selection

Standard latex gloves are insufficient for nitro-aromatics due to high permeation rates.

  • Gloves: Nitrile (minimum 0.11 mm thickness) for splash protection. Silver Shield/4H laminate gloves for prolonged handling or spill cleanup.

  • Respiratory: N95 (US) or P2 (EU) dust mask for solid handling. If handling large quantities of powder, use a Powered Air Purifying Respirator (PAPR).

  • Eye: Chemical splash goggles (vented) are mandatory. Face shields should be used during synthesis scale-up.

Engineering Controls & Storage
  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Dry nitrobenzoic acids are combustible dusts. Ground all equipment. Use anti-static scoops.

  • Storage: Store in a dedicated "Oxidizer/Organic" cabinet. Keep temperature < 30°C.

    • Segregation: Isolate from reducing agents (hydrides), strong bases, and combustible materials (paper, cardboard).

Protocol: Thermal Stability Screening (DSC)

Before scaling up any reaction involving nitrobenzoic acid derivatives > 100g, perform this self-validating check.

  • Sample Prep: Weigh 2-5 mg of the specific nitrobenzoic derivative into a high-pressure gold-plated crucible.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method: Ramp 5°C/min from 25°C to 400°C under Nitrogen purge.

  • Analysis:

    • Identify

      
       (Onset temperature).[3]
      
    • Calculate

      
       (Enthalpy of decomposition).
      
  • Decision Rule:

    • If reaction temperature is within 50°C of

      
      , STOP . Redesign cooling or change reagents.
      
    • If

      
       J/g, treat as a potential explosive; use blast shielding.
      
Visualization: Safe Handling Workflow

SafeHandling Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Isomer Stability) Start->RiskAssess DSC_Check 2. Thermal Check (DSC) Required for >100g? RiskAssess->DSC_Check DSC_Check->RiskAssess Fail (Unstable) PPE_Select 3. PPE Selection (Nitrile + Goggles + Hood) DSC_Check->PPE_Select No / Pass Execution 4. Execution (In Fume Hood) PPE_Select->Execution Waste 5. Waste Disposal (Segregate from Bases) Execution->Waste

Caption: Operational workflow emphasizing thermal stability checks prior to scale-up.

Part 4: Emergency Response

Exposure & First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin/Eye: Flush with water for 15 minutes.[4][5][6]

  • Cyanosis (Blue Skin/Lips): This indicates methemoglobinemia.

    • Immediate Action: Transport to ER.

    • Medical Treatment:[2][4][5][6]Methylene Blue (1-2 mg/kg IV) is the specific antidote. It accelerates the NADPH-methemoglobin reductase system. Note: Contraindicated in G6PD deficiency.

Spill Cleanup
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Silver Shield gloves and a respirator.

  • Containment: Do not use combustible materials (sawdust) to absorb. Use vermiculite or sand.

  • Cleaning: Wet the powder slightly with water (mist) to prevent dust generation before sweeping.

  • Disposal: Place in a dedicated container labeled "Hazardous Waste - Nitro Aromatic".

Part 5: Waste Management

Directive: Never dispose of nitrobenzoic acid derivatives in general organic waste containers that may contain alkaline substances.

  • Primary Disposal Method: Dissolution in a combustible solvent (e.g., acetone) followed by high-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx).

  • Lab-Scale Deactivation: For small traces, chemical reduction using Iron/Acetic acid can convert the nitro group to the less explosive amine, but this generates hazardous waste (anilines) and should only be done if incineration is unavailable.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from [Link]

  • Wang, J., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method. Quimica Nova. Retrieved from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Methemoglobinemia: Causes and Treatment. CDC. Retrieved from [Link]

Sources

Thermodynamic Stability of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: CAS 854357-45-2 | API Intermediate Qualification Audience: Process Chemists, Analytical Scientists, and Drug Development Leads[1][2][3]

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[1][2][3] As a functionalized nitro-anthranilic acid derivative, this molecule serves as a critical building block in the synthesis of bioactive quinazolines and related kinase inhibitors.[1][2]

The presence of a high-energy nitro group (


) combined with a secondary amine and a carboxylic acid creates a unique thermodynamic profile.[1][2][3] While the core scaffold exhibits significant crystal lattice stability due to intramolecular hydrogen bonding, the methoxyethyl tail introduces degrees of freedom that lower the melting point and alter solubility profiles compared to the parent 2-amino-5-nitrobenzoic acid.[1][2]

Key Stability Risks:

  • Thermal Runaway: Exothermic decomposition of the nitro group at elevated temperatures (

    
    ).[3]
    
  • Decarboxylation: Loss of

    
     under acidic stress or high heat.[2][3]
    
  • Ether Oxidation: Radical-mediated degradation of the methoxyethyl ether linkage under oxidative stress.[1][2][3]

Structural & Theoretical Basis

Understanding the electronic and steric environment of the molecule is the first step in predicting stability.

Electronic Architecture

The molecule features a "Push-Pull" system:[1][2][3]

  • Electron Withdrawing Group (EWG): The nitro group at position 5 strongly withdraws electron density from the benzene ring, increasing the acidity of the carboxylic acid and the N-H bond.

  • Electron Donating Group (EDG): The secondary amine at position 2 donates electron density into the ring via resonance, partially counteracting the nitro group's effect.[3]

Intramolecular Hydrogen Bonding

A critical stabilizing feature is the formation of a pseudo-six-membered ring between the amine proton and the carbonyl oxygen of the carboxylic acid.[1][2]

  • Effect: This locks the conformation, reducing entropy and increasing the lattice energy (melting point).[2][3]

  • Disruption: The 2-methoxyethyl tail adds steric bulk, which likely lowers the melting point relative to the un-substituted parent (2-amino-5-nitrobenzoic acid, MP

    
    ), likely into the 180–230^\circ\text{C}  range.[1][2][3]
    

Thermal Analysis & Phase Behavior

For process safety, distinguishing between the melting point (endothermic) and decomposition onset (exothermic) is vital.[2]

Experimental Protocol: DSC/TGA

Objective: Determine


 (Melting Point) and 

(Decomposition).[3]

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3]

  • Sample Prep: Weigh 2–5 mg of dried sample into a standard aluminum pan (crimped but vented to prevent pressure buildup from gas evolution).

  • Ramp Rate: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    purge (50 mL/min).

Data Interpretation:

Feature Expected Signal Interpretation

| Melting (


)  | Sharp Endotherm (

) | Phase transition (Solid

Liquid). Likely range: 180–230°C. | | Decomposition (

)
| Broad Exotherm (

) | Nitro group decomposition.[3] Critical Safety Limit. | | Volatiles | TGA Mass Loss | Stepwise loss before

indicates solvates/hydrates.[3] |
Safety Warning: The "Nitro" Factor

Nitro-aromatic compounds possess high decomposition energies (


).[1][2][3]
  • Rule of Thumb: If DSC shows an exotherm

    
    , the material is potentially explosive.[2][3]
    
  • Action: If

    
     overlaps with 
    
    
    
    , the material is thermally unstable and requires careful handling during drying and milling.[2][3]

Forced Degradation & Stress Testing[1]

To validate the stability-indicating analytical method (typically HPLC-UV), the compound must be subjected to stress conditions.[1][2][3]

Stress Protocol Table
Stress TypeConditionDurationTarget DegradationMechanism
Acid Hydrolysis 1N HCl, Reflux2–6 Hours10–20%Decarboxylation to 4-nitro-N-(2-methoxyethyl)aniline.[1][2][3]
Base Hydrolysis 1N NaOH, Reflux2–6 Hours10–20%Salt formation (stable), potential ether cleavage (extreme).[2][3]
Oxidation 3%

, RT
1–24 Hours5–15%N-oxide formation or Ether oxidation to aldehyde/acid.[1][2][3]
Thermal Solid state,

7 Days< 5%Solid-state dimerization or nitro reduction.[1][2][3]
Photolytic UV/Vis (1.2M Lux[1]·hr)CycleVariableNitro-to-Nitroso photoreduction.[1][2]
Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

DegradationPathways Parent 2-[(2-Methoxyethyl)amino]- 5-nitrobenzoic acid (Parent) Decarb Decarboxylation Product (Loss of CO2) Parent->Decarb Acid/Heat (-CO2) NOxide N-Oxide / Amine Oxidation Parent->NOxide H2O2 / Oxidative Stress EtherCleave Ether Cleavage (Alcohol + Aldehyde) Parent->EtherCleave Strong Acid / Radical

Caption: Primary degradation pathways. The red path (Decarboxylation) is the most thermodynamically favored route under thermal stress.

Stability Assessment Workflow

This workflow ensures a self-validating system for qualifying the intermediate for GMP use.[1][2][3]

StabilityWorkflow Start Start: Raw Material Receipt (CAS 854357-45-2) Step1 1. Solid State Characterization (XRD, DSC, TGA) Start->Step1 Decision1 Is T(dec) > T(melt) + 50°C? Step1->Decision1 Step2 2. Solution Stability Profiling (pH 1.2, 4.5, 7.4 buffers) Decision1->Step2 Yes (Stable) Fail REJECT / REDESIGN PROCESS (High Explosion Risk) Decision1->Fail No (Unstable) Step3 3. Forced Degradation (Oxidation, Heat, Light) Step2->Step3 Pass QUALIFIED INTERMEDIATE (Define Storage Conditions) Step3->Pass Degradants Identified

Caption: Decision tree for thermodynamic qualification. The separation between melting and decomposition is the critical "Go/No-Go" gate.[1][2]

Storage & Handling Recommendations

Based on the thermodynamic profile of nitro-anthranilic acid derivatives:

  • Temperature: Store at 2–8°C or Room Temperature (

    
    ) depending on the specific 
    
    
    
    derived from DSC. Avoid storage above
    
    
    to prevent slow solid-state decarboxylation.[1][2]
  • Light: Protect from light (amber containers). Nitro groups are susceptible to photoreduction to nitroso species, which are often colored impurities (red/brown).[2][3]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if the ether tail shows sensitivity to autoxidation in the forced degradation study.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[2] Link

  • Shaikh, T., et al. (2019).[2] Thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Journal of Thermal Analysis and Calorimetry.[2] (Provides baseline data for nitrobenzoic acid scaffold stability).

  • PubChem Compound Summary. (2024). 2-Amino-5-nitrobenzoic acid (Parent Scaffold).[1][2][4] National Center for Biotechnology Information.[2] Link[1]

  • Accela ChemBio. (2024).[2] Product Entry: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[1][2][5] (Verifying commercial availability and CAS identity).[3] Link

Sources

Methodological & Application

Synthesis protocol for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Abstract & Scope

This application note details the optimized synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid , a critical intermediate in the development of kinase inhibitors, radioligands, and azo-dyes. The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the high reactivity of 2-chloro-5-nitrobenzoic acid .

Two distinct methodologies are provided:

  • Method A (Green/Scale-Up): A water-based, surfactant-free protocol ideal for gram-to-kilogram synthesis, emphasizing environmental sustainability and ease of workup.

  • Method B (High-Throughput/MedChem): A DMF-based microwave-assisted protocol for rapid library generation and milligram-scale synthesis.

Introduction & Mechanistic Rationale

The synthesis relies on the activation of the 2-position of the benzoic acid ring. The presence of the nitro group (


)  at the 5-position and the carboxylate (

)
(formed in situ) at the 1-position creates a highly electron-deficient center at C2.
  • Activation: The 5-nitro group exerts a strong mesomeric withdrawing effect (

    
    ), stabilizing the anionic Meisenheimer complex  intermediate formed upon nucleophilic attack by the amine.
    
  • Regioselectivity: While the carboxyl group is ortho to the leaving group (Cl), the para-nitro group provides the dominant activation. Substitution occurs exclusively at the 2-position; the 5-nitro group remains intact.

  • Solvent Choice: Water is selected as the primary solvent (Method A) because the hydrophobic effect accelerates the reaction of organic substrates in aqueous suspension, and the product is insoluble in acidic aqueous media, simplifying isolation.

Reaction Scheme


Experimental Protocols

Method A: Aqueous Reflux (Recommended for Scale-Up)

Reagents & Stoichiometry:

Component Role MW ( g/mol ) Equiv. Mass/Vol (10 mmol Scale)
2-Chloro-5-nitrobenzoic acid Substrate 201.56 1.0 2.02 g
2-Methoxyethylamine Nucleophile 75.11 2.2 1.65 g (~1.9 mL)

| Sodium Carbonate (


)  | Base | 105.99 | 1.1 | 1.17 g |
| Water (Deionized)  | Solvent | 18.02 | N/A | 20 mL |
| HCl (conc. 37%)  | Quench | 36.46 | Excess | ~3-4 mL |

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-5-nitrobenzoic acid (2.02 g) in water (15 mL).

  • Neutralization: Add

    
      (1.17 g) slowly to the stirring suspension. The acid will dissolve as the sodium salt forms, resulting in a clear or slightly yellow solution. Caution: 
    
    
    
    evolution.
  • Addition: Add 2-methoxyethylamine (1.9 mL) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (100°C) for 4–6 hours .

    • Validation: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1 + 1% AcOH). The starting material (

      
      ) should disappear, replaced by a more polar yellow spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature (20–25°C).

  • Precipitation: Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 2–3 . A bright yellow precipitate will form immediately.

  • Isolation: Stir the slurry for 30 minutes on an ice bath to maximize yield. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (

    
    ) to remove inorganic salts. Dry the solid in a vacuum oven at 50°C for 12 hours.
    
    • Optional Recrystallization: If purity <98%, recrystallize from Ethanol/Water (1:1).

Method B: Microwave-Assisted (Rapid Synthesis)

Reagents:

  • Substrate: 200 mg (1.0 mmol)

  • Amine: 150 mg (2.0 mmol)

  • Base: Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: DMF (2 mL)

Procedure:

  • Combine all reagents in a 10 mL microwave vial.

  • Irradiate at 120°C for 15 minutes (High Absorption setting).

  • Pour the reaction mixture into 20 mL of 1M HCl .

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash organics with Brine, dry over

    
    , and concentrate.
    

Process Visualization (Workflow)

The following diagram illustrates the logical flow of Method A , highlighting critical decision points and control parameters.

SynthesisProtocol Start Start: Weigh Reagents (2-Cl-5-NO2-Benzoic Acid) Dissolve Dissolution & Neutralization (Water + Na2CO3) Start->Dissolve AddAmine Add Nucleophile (2-Methoxyethylamine) Dissolve->AddAmine Reflux Reflux (100°C, 4-6h) SNAr Mechanism AddAmine->Reflux Check TLC/HPLC Check (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Acidify Acidification (pH 2-3) Precipitation of Product Check->Acidify Yes Filter Filtration & Wash (Remove Salts) Acidify->Filter Dry Drying & Analysis (Yield Calculation) Filter->Dry

Caption: Figure 1. Optimized workflow for the aqueous synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

Analytical Validation & QC

To ensure the protocol is a "self-validating system," compare your isolated product against these expected metrics:

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: Expected range 185–189°C (Decomposition often observed near MP).

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       13.5 (br s, 1H, -COOH)
      
    • 
       8.8 (br t, 1H, -NH-)
      
    • 
       8.65 (d, 
      
      
      
      Hz, 1H, H-6 aromatic)[1]
    • 
       8.15 (dd, 
      
      
      
      Hz, 1H, H-4 aromatic)
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, H-3 aromatic)
    • 
       3.55 (t, 2H, -CH2-O-)
      
    • 
       3.45 (q, 2H, -CH2-N-)
      
    • 
       3.30 (s, 3H, -OCH3)
      

Key Diagnostic: The "doublet of doublets" at ~8.15 ppm and the disappearance of the SM aromatic signals confirm the substitution. The presence of the methoxy singlet at ~3.30 ppm confirms the incorporation of the amine side chain.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete precipitationEnsure pH is strictly < 3.0. The product is an amino acid zwitterion; it is most soluble at neutral pH.
Product is Sticky/Oil Solvent occlusionRecrystallize from minimal boiling Ethanol. Cool slowly to induce crystal growth.[2]
Impurity in NMR (7.5-8.0 ppm) Hydrolysis byproductReaction ran too long or base was too concentrated, leading to 2-hydroxy-5-nitrobenzoic acid. Reduce reflux time.

References

  • BenchChem. (2025).[2][3][4] Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives: Comparative Protocols. Retrieved from

  • MDPI. (2025).[5] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Molecules. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from

  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Chem. Sci. Retrieved from

Sources

Step-by-step preparation of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Executive Summary & Application Scope

This technical guide details the protocol for synthesizing 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid , a critical intermediate often employed in the development of kinase inhibitors (e.g., EGFR, CDK scaffolds) and radioligands.

Unlike generic synthesis reports, this protocol addresses the specific challenge of chemoselectivity in Nucleophilic Aromatic Substitution (


). The presence of the carboxylic acid moiety in the starting material (2-chloro-5-nitrobenzoic acid) necessitates a rigorous control of stoichiometry and pH to prevent salt formation from stalling the reaction and to ensure high-purity isolation of the covalent product.

Core Application: Drug Discovery (Intermediate for Quinazoline/Benzimidazole scaffolds). Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Grounding & Reaction Logic

Retrosynthetic Strategy

The synthesis relies on an


 displacement of a chloride leaving group activated by a para-nitro substituent.
  • Substrate: 2-Chloro-5-nitrobenzoic acid.[1][2][3][4][5][6][7] The nitro group at position 5 strongly withdraws electron density from the ring, making the carbon at position 2 highly electrophilic.

  • Nucleophile: 2-Methoxyethylamine. A primary alkyl amine with moderate nucleophilicity.

  • Thermodynamic Challenge: The starting material contains an acidic proton (

    
    ). Upon mixing, the amine (base) will immediately deprotonate the carboxylic acid to form a non-reactive ammonium carboxylate salt  at room temperature.
    
  • The Solution: Thermal energy (reflux) is required to overcome the activation energy for the

    
     reaction. Furthermore, an excess of amine (or an auxiliary base) is strictly required: 1 equivalent to neutralize the acid, and >1 equivalent to act as the nucleophile.
    
Reaction Scheme

ReactionScheme SM 2-Chloro-5-nitrobenzoic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + Reagent (Heat, Base) Reagent 2-Methoxyethylamine (Nucleophile) Product 2-[(2-Methoxyethyl)amino]- 5-nitrobenzoic acid Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged) Intermediate->Byproduct

Caption: The reaction proceeds via an addition-elimination mechanism, requiring thermal activation to transition from the initial salt form to the covalent product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[8][9]Role
2-Chloro-5-nitrobenzoic acid 201.561.0Limiting Reagent
2-Methoxyethylamine 75.112.5 - 3.0Nucleophile & Base
Ethanol (Abs.) or Water -SolventReaction Medium
HCl (1M) --Workup (Precipitation)

Note: Water is a viable green solvent for this reaction due to the high solubility of the salt intermediate and the insolubility of the final protonated product [1].

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.02 g (10 mmol) of 2-chloro-5-nitrobenzoic acid.

  • Add 20 mL of Water (or Ethanol).

  • Observation: The solid may not fully dissolve immediately.

Step 2: Nucleophile Addition

  • Add 2.6 mL (approx. 30 mmol, 3.0 equiv) of 2-methoxyethylamine dropwise.

  • Exotherm Warning: The reaction is slightly exothermic due to acid-base neutralization. The solution should turn clear and yellow as the soluble carboxylate salt forms.

Step 3: Thermal Activation (


) 
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (100°C for water / 80°C for ethanol) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1) or HPLC.[4][9] The starting material spot (

    
    ) should disappear, replaced by a more polar fluorescent yellow spot.
    

Step 4: Workup & Isolation (The "Isoelectric" Precipitation)

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath (0–5°C).

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Critical Control Point: Adjust pH to 3–4 .

    • Why? At pH > 7, the product is a soluble carboxylate. At pH < 1, the amine might protonate, increasing solubility. The free acid precipitates best at pH 3–4.

  • A bright yellow/orange precipitate will form.

Step 5: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) to remove excess amine and inorganic salts.

  • Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Results
  • Appearance: Yellow to orange crystalline solid.

  • Yield: 85% – 95%.

  • Melting Point: 180–185°C (decomposes).

  • Purity: >98% (HPLC).

Process Visualization & Logic Flow

The following diagram illustrates the decision-making process during the workup, ensuring the operator understands why specific pH adjustments are made.

WorkflowLogic Start Reaction Complete (Soluble Salt Mixture) Cool Cool to 0-5°C Start->Cool Acidify Add 1M HCl Cool->Acidify CheckPH Check pH Acidify->CheckPH HighPH pH > 5 (Product Soluble) CheckPH->HighPH Too Basic LowPH pH < 2 (Amine Protonation risk) CheckPH->LowPH Too Acidic TargetPH pH 3-4 (Precipitation Zone) CheckPH->TargetPH Optimal HighPH->Acidify Add more HCl Filter Vacuum Filtration TargetPH->Filter Wash Wash w/ Cold Water Filter->Wash Final Pure Product Wash->Final

Caption: Critical Control Points during isolation. Maintaining pH 3-4 is essential for maximizing yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete precipitation (pH too high/low).Check pH strictly. If pH is correct, concentrate the mother liquor to half volume and re-cool.
Impurity: Starting Material Reaction time too short or temp too low.Ensure vigorous reflux. If using Ethanol, switch to n-Butanol (higher BP) or Water (superheated).
Sticky/Oily Product Impure starting material or solvent trapped.Recrystallize from minimal hot Ethanol/Water (1:1).

References

  • Wang, J., et al. (2012).[10] "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemical Research.

  • BenchChem Technical Support. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives." BenchChem Protocols.

  • MDPI. (2025). "2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." MDPI Pharmaceuticals.

  • Google Patents. "Process for the preparation of nitro substituted amino benzoic acid amides." Patent KR810000230B1.

Sources

Reaction conditions for synthesizing nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Synthesis of Nitrobenzoic Acid Derivatives

Introduction & Mechanistic Overview

Nitrobenzoic acid derivatives (e.g., 3-nitrobenzoic acid and 4-nitrobenzoic acid) are critical chemical building blocks used extensively in the synthesis of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced polymers. The regioselective placement of the nitro (-NO₂) and carboxylic acid (-COOH) groups dictates the synthetic route chosen by the chemist.

  • Route A: Electrophilic Aromatic Nitration. The direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. This regioselectivity is driven by the strongly electron-withdrawing, meta-directing nature of the carboxylic acid group[1].

  • Route B: Benzylic Side-Chain Oxidation. To synthesize 2- or 4-nitrobenzoic acid, direct nitration is ineffective due to the meta-directing effect of the -COOH group. Instead, the corresponding nitrotoluene isomer (e.g., p-nitrotoluene) must undergo aggressive side-chain oxidation using strong oxidants like chromic acid or potassium permanganate[2].

Synthetic Route Decision Matrix

SynthesisRoutes Start Target Nitrobenzoic Acid Isomer Meta 3-Nitrobenzoic Acid (Meta) Start->Meta Select ParaOrtho 2- or 4-Nitrobenzoic Acid (Ortho/Para) Start->ParaOrtho Select Nitration Direct Nitration of Benzoic Acid Meta->Nitration Preferred Route Oxidation Side-Chain Oxidation of Nitrotoluene ParaOrtho->Oxidation Preferred Route Reagents1 HNO3 / H2SO4 < 5°C Nitration->Reagents1 Reagents2 Na2Cr2O7 / H2SO4 or KMnO4 Oxidation->Reagents2

Logical decision tree for selecting nitrobenzoic acid synthesis routes.

Protocol I: Synthesis of 3-Nitrobenzoic Acid via Direct Nitration

Objective: Introduce a nitro group to the meta position of benzoic acid.

Causality & Expertise: Concentrated sulfuric acid (H₂SO₄) acts as both a solvent and a catalyst, protonating nitric acid (HNO₃) to generate the highly reactive nitronium ion (NO₂⁺). Temperature control is the most critical parameter in this workflow; allowing the reaction to exceed 5°C promotes the formation of unwanted dinitrated byproducts and can lead to oxidative degradation of the aromatic ring[1].

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a small flask, cool 10 mL of concentrated H₂SO₄ in an ice bath. Slowly add 10 mL of concentrated HNO₃ dropwise, maintaining the mixture's temperature strictly below 5°C[1].

  • Substrate Dissolution: In a separate 250 mL beaker, dissolve 5.0 g of benzoic acid in 20 mL of concentrated H₂SO₄. Cool the mixture in an ice-salt bath to 0°C[1].

  • Nitration Reaction: Vigorously stir the benzoic acid solution. Add the cold nitrating mixture dropwise using a pipette over a period of 30 minutes. Crucial: Ensure the internal temperature never exceeds 5°C to prevent dinitration[1].

  • Reaction Completion: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete conversion of the starting material[1].

  • Precipitation & Isolation: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 100 mL of water. The sudden dilution and temperature drop will cause the crude 3-nitrobenzoic acid to precipitate as a solid[1].

  • Self-Validation: Filter the solid via vacuum filtration, wash with cold water until the filtrate is pH neutral, and recrystallize from hot water. The melting point should be sharply 140–142°C. HPLC analysis (using an acidified mobile phase to suppress carboxylic acid ionization) can be used to confirm the absence of ortho/para isomers and dinitrated species[1].

Protocol II: Synthesis of 4-Nitrobenzoic Acid via Side-Chain Oxidation

Objective: Oxidize the methyl group of p-nitrotoluene to a carboxylic acid.

Causality & Expertise: Sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid generates chromic acid, a powerful oxidant. The reaction is highly exothermic. The heat of dilution generated from adding H₂SO₄ melts the solid p-nitrotoluene, increasing the surface area for this multiphase reaction[3]. During oxidation, the orange Cr(VI) species is reduced to green Cr(III)[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a 250 mL round-bottom flask, combine 6.86 g of p-nitrotoluene, 20.3 g of Na₂Cr₂O₇·2H₂O, and 45 mL of distilled water[3].

  • Oxidation Initiation: Using a dropping funnel, add 28 mL of concentrated H₂SO₄ dropwise to the vigorously stirred mixture. Crucial: The heat of dilution will cause the p-nitrotoluene to melt and initiate the oxidation. If boiling becomes too violent, pause the acid addition to maintain control[3].

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle boil for 30 minutes to drive the oxidation to completion[3].

  • Work-up & Chromium Removal: Cool the mixture and pour it into 75 mL of cold water. Filter the crude product. To remove trapped green Cr(III) salts, digest the solid in 30 mL of 5% H₂SO₄ on a water bath, then filter again[3].

  • Acid-Base Purification: Suspend the solid in 50 mL of 5% NaOH. The 4-nitrobenzoic acid converts to soluble sodium 4-nitrobenzoate, while unreacted p-nitrotoluene remains insoluble[3]. Filter to remove the unreacted organics.

  • Self-Validation: Slowly pour the alkaline filtrate into 70 mL of vigorously stirred 15% H₂SO₄. The pure 4-nitrobenzoic acid will immediately precipitate[3]. Filter, wash with water, and dry. Verify purity via FTIR spectroscopy (expect a broad -OH stretch from 2500-3300 cm⁻¹, a sharp C=O stretch at ~1700 cm⁻¹, and N=O stretches at ~1530 and 1350 cm⁻¹)[1].

Purification Crude Crude Mixture (Acid + Unreacted Organics) AddBase Add 5% NaOH (Converts Acid to Sodium Salt) Crude->AddBase Filter Filtration (Removes Unreacted Organics) AddBase->Filter Aqueous Aqueous Filtrate (Sodium Nitrobenzoate) Filter->Aqueous AddAcid Add 15% H2SO4 (Protonates Salt) Aqueous->AddAcid Pure Pure Nitrobenzoic Acid Precipitates AddAcid->Pure

Acid-base extraction workflow for purifying nitrobenzoic acid derivatives.

Quantitative Data: Reaction Conditions Summary

Target DerivativeStarting MaterialReagentsTemperature ControlKey Purification StepExpected Yield
3-Nitrobenzoic Acid Benzoic AcidHNO₃, H₂SO₄< 5°C (Ice bath)Recrystallization (Water)75 - 85%
4-Nitrobenzoic Acid p-NitrotolueneNa₂Cr₂O₇, H₂SO₄Exothermic / RefluxAcid-Base Extraction80 - 88%

References

  • Organic Syntheses - p-NITROBENZOIC ACID. Available at: [Link]

  • AskFilo - Experimental Procedure 1. Oxidation of p-nitrotoluene. Available at:[Link]

  • West Virginia University (WVU) - Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Available at:[Link]

Sources

Application Note: Using 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2) is a highly functionalized and versatile anthranilic acid derivative. Unlike primary anthranilic acids that typically yield 3H-quinazolin-4-ones, the presence of the secondary N-alkyl amine directs its reactivity toward N-substituted isatoic anhydrides and 1-alkyl-1,4-benzodiazepine-2,5-diones[1].

The incorporation of the 2-methoxyethyl side chain is a privileged strategy in modern drug development; it disrupts planar crystal packing, improves aqueous solubility, and enhances membrane permeability. Simultaneously, the 5-nitro group serves as a latent handle for downstream functionalization (e.g., reduction to an aniline for subsequent kinase inhibitor synthesis). This application note provides mechanistically grounded, self-validating protocols for utilizing this building block in complex heterocyclic synthesis.

Application 1: Synthesis of N-Substituted Isatoic Anhydrides

Isatoic anhydrides are critical electrophilic intermediates for the synthesis of anthranilamides, quinazolines, and benzodiazepines. Reacting 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid with triphosgene yields 1-(2-methoxyethyl)-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione [2].

Causality & Mechanism

Triphosgene is selected over phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly enhanced laboratory safety[3]. The reaction is initiated at 0 °C to strictly control the exothermic generation of phosgene in situ. Tetrahydrofuran (THF) is utilized as a polar aprotic solvent because it maintains the solubility of the nitrobenzoic acid while remaining entirely inert to the highly reactive phosgenation process. Pyridine acts as an acid scavenger, preventing the generated HCl from protonating the secondary amine, which would otherwise halt the nucleophilic attack.

Protocol: Synthesis of 1-(2-Methoxyethyl)-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione
  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL)[2].

  • Base Addition: Add anhydrous pyridine (2.5 eq, 12.5 mmol) to the solution.

  • Phosgenation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphosgene (0.35 eq, 1.75 mmol) portion-wise over 15 minutes[3].

    • Self-Validation Check: A slight effervescence and the immediate formation of a white pyridinium chloride precipitate indicate the successful generation and reaction of phosgene.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material spot should completely disappear, replaced by a higher

    
     product spot.
    
  • Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred crushed ice/water (50 mL). The hydrophobic isatoic anhydride product will precipitate out of the aqueous layer.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water (2 x 10 mL) followed by cold acetone (5 mL), and dry under high vacuum to afford the pure product[2].

IsatoicAnhydride A 2-[(2-Methoxyethyl)amino] -5-nitrobenzoic acid B Triphosgene + Pyridine (THF, 0°C to RT) A->B Addition C Carbamoyl Chloride Intermediate B->C Phosgenation D N-Substituted Isatoic Anhydride C->D Cyclization (-HCl)

Workflow and mechanism for the synthesis of N-substituted isatoic anhydrides.

Application 2: Construction of the 1,4-Benzodiazepine-2,5-dione Scaffold

The 1,4-benzodiazepine-2,5-dione core is a privileged scaffold in drug discovery, particularly for endothelin receptor antagonists and CNS-active agents[1]. The synthesis involves an amide coupling with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acid ester, followed by ester deprotection and intramolecular cyclization.
Causality & Mechanism

The carboxylic acid of the starting material is sterically hindered by the ortho-methoxyethylamino group. Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or provide exceptionally low yields in this context. Therefore, HATU (a uronium-based coupling agent) is employed to form a highly reactive HOAt ester intermediate, driving the sterically hindered amide formation to completion. Subsequent ester hydrolysis yields a free acid, which undergoes acid-catalyzed intramolecular cyclization with the secondary amine to form the 7-nitro-1,4-benzodiazepine-2,5-dione core[4].

Protocol: Synthesis of 1-(2-Methoxyethyl)-7-nitro-1,4-benzodiazepine-2,5-dione Derivatives
  • Amide Coupling: Dissolve 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (1.0 eq, 2.0 mmol) and an

    
    -amino acid methyl ester hydrochloride (e.g., glycine methyl ester, 1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL).
    
  • Activation: Add DIPEA (3.0 eq, 6.0 mmol) followed by HATU (1.2 eq, 2.4 mmol) at 0 °C. Stir at room temperature for 16 hours.

    • Self-Validation Check: Dilute a 50

      
      L aliquot with EtOAc, wash with water, and check TLC (DCM/MeOH 95:5). The formation of the dipeptide intermediate confirms successful coupling.
      
  • Intermediate Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2 x 20 mL) to remove DIPEA, saturated NaHCO

    
     (2 x 20 mL) to remove unreacted acid, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate under reduced pressure.
  • Deprotection: Dissolve the crude intermediate in a THF/MeOH/H

    
    O mixture (2:1:1, 10 mL). Add LiOH·H
    
    
    
    O (2.0 eq) and stir for 2 hours at room temperature to hydrolyze the methyl ester. Acidify with 1M HCl to pH 3 and extract with EtOAc. Concentrate to yield the free acid intermediate.
  • Cyclization: Dissolve the deprotected intermediate in DMF (10 mL). Introduce dry HCl gas (or use a catalytic amount of concentrated HCl) and heat to 60 °C for 4–6 hours[4]. The acid catalyzes the intramolecular cyclization between the secondary amine and the newly formed carboxylic acid.

  • Final Isolation: Cool the mixture to room temperature, dilute with water, and extract with DCM. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure 1,4-benzodiazepine-2,5-dione scaffold[1].

Benzodiazepine A 2-[(2-Methoxyethyl)amino] -5-nitrobenzoic acid B Amino Acid Ester + HATU/DIPEA A->B Amide Coupling C Dipeptide-like Intermediate B->C Formation D Deprotection (LiOH, then HCl) C->D Hydrolysis E 1,4-Benzodiazepine -2,5-dione Scaffold D->E Cyclization

Mechanistic pathway for the construction of the 1,4-benzodiazepine-2,5-dione scaffold.

Quantitative Data Summary

Reaction PathwayIntermediate / ReagentCatalyst / Coupling AgentTypical YieldReaction TimeKey Synthetic Advantage
Isatoic Anhydride TriphosgenePyridine (Base)85–90%12–18 hPrecise stoichiometric control; avoids gaseous phosgene hazards.
1,4-Benzodiazepine-2,5-dione

-Amino Acid Ester
HATU (Coupling) / HCl (Cyclization)60–75% (Over 3 steps)24–36 hDirect access to 1-alkylated benzodiazepine scaffolds without post-cyclization functionalization.

References

Sources

Application Note: HPLC Method Development for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid . This compound is a critical intermediate, often utilized in the synthesis of azo dyes and pharmaceutical active ingredients (APIs) targeting kinase pathways.

The structural complexity of this molecule—featuring an ionizable carboxylic acid, a weakly basic secondary amine (deactivated by the nitro group), and a polar ether linkage—presents specific chromatographic challenges.[1] This protocol moves beyond generic "recipes" to explain the physicochemical logic driving column selection, mobile phase composition, and detector settings.

Compound Profile[2][3][4][5][6]
  • Chemical Name: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid[1]

  • Core Structure: Nitro-anthranilic acid derivative.[1][2]

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Requires pH control to prevent peak splitting.[1]
      
    • Nitro Group (

      
      ):  Strong UV chromophore; electron-withdrawing, reducing the basicity of the amine.[1]
      
    • Methoxyethyl Side Chain: Increases lipophilicity compared to the parent amino-benzoic acid but adds hydrogen-bond acceptance potential.[1]

Physicochemical Assessment & Method Strategy

Before injection, we must align the separation mechanism with the molecule's properties.[1]

The pH Criticality

The primary retention mechanism on Reverse Phase (RP) columns is hydrophobic interaction.

  • At neutral pH (> 6.0): The carboxylic acid deprotonates to a carboxylate anion (

    
    ).[1] The molecule becomes highly polar and will likely elute near the void volume (
    
    
    
    ) with poor resolution.
  • At acidic pH (< 3.0): The acid remains protonated (

    
    ), maintaining neutrality and ensuring retention on the non-polar C18 stationary phase.[1]
    
  • The Amine Factor: The electron-withdrawing nitro group ortho/para to the amine significantly reduces the nitrogen's electron density.[1] Unlike aliphatic amines, this nitrogen is unlikely to protonate strongly at pH 2-3, reducing the risk of "silanol tailing."[1]

Column Selection[1]
  • Primary Recommendation: C18 (Octadecylsilane) .[1]

    • Why: Provides maximum hydrophobic retention for the aromatic ring and the methoxyethyl chain.

    • Spec: End-capped, high-purity silica (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) to minimize secondary interactions.[1]

  • Alternative: Phenyl-Hexyl .[1]

    • Why: If the C18 separation is insufficient, the

      
      -
      
      
      
      interactions between the phenyl phase and the nitro-aromatic ring can offer orthogonal selectivity.[1]

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for developing this method, ensuring no step is skipped.

MethodDevelopment Start Start: Compound Assessment Solubility Solubility Check (Dissolve in ACN/Water or DMSO) Start->Solubility UV_Scan UV-Vis Scan (Determine Lambda max) Solubility->UV_Scan Column_Select Column Selection (C18 End-capped) UV_Scan->Column_Select Scouting Scouting Gradient (5-95% B over 20 min) Column_Select->Scouting Resolution_Check Check Resolution & Tailing Scouting->Resolution_Check Opt_Isocratic Optimize Isocratic Hold (Based on k' of target) Resolution_Check->Opt_Isocratic Good Separation Opt_Acid Adjust Modifier (Switch TFA to Formic or Phosphate) Resolution_Check->Opt_Acid Tailing/Split Peak Final_Method Final Method Validation Opt_Isocratic->Final_Method Opt_Acid->Scouting

Caption: Logic flow for HPLC method development, prioritizing solubility and spectral analysis before chromatographic optimization.

Detailed Experimental Protocol

Reagents & Equipment[1][6][7][8]
  • HPLC System: Agilent 1200/1260 Infinity II or equivalent (Quaternary Pump, DAD/PDA Detector).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Additives: Trifluoroacetic Acid (TFA) (for UV detection) or Formic Acid (for MS detection).[1]

  • Standard: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (>98% purity).[1]

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of the substance into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (The compound is more soluble in organic solvent than water).[1]

  • Sonicate for 5 minutes.

  • Dilute to volume with water. Note: If precipitation occurs, use 50:50 ACN:Water as diluent.[1]

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).[1][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][4][3]

  • Why TFA? It acts as both a pH buffer (keeping the acid protonated) and an ion-pairing agent to sharpen the peak shape of the amine functionality.[1]

Scouting Gradient (The "Discovery" Run)

Never start with an isocratic run. Use a wide gradient to locate the peak and check for impurities.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.009551.0
20.005951.0
25.005951.0
25.109551.0
30.009551.0
  • Column: C18,

    
    , 
    
    
    
    (or
    
    
    ).[1]
  • Temperature:

    
     (Controls viscosity and kinetics).[1]
    
  • Detection: PDA Scan (200–400 nm).[1] Extract chromatograms at 254 nm (aromatic) and 220 nm (amide/nitro).[1]

Optimized Method (Recommended Starting Point)

Based on the structure's moderate polarity (LogP ~2.0), the compound will likely elute in the middle of the gradient. An isocratic method is preferred for QC to maximize reproducibility.

Isocratic Parameters:

  • Mobile Phase: 60% Buffer A / 40% Buffer B (Adjust based on scouting retention time).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10

    
    .
    
  • Run Time: 15 minutes.

  • Target Retention Factor (

    
    ):  Aim for 
    
    
    
    .

Validation & System Suitability

To ensure trustworthiness, every run must include a System Suitability Test (SST).[1]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][4]
    • Failure Mode: If

      
      , secondary silanol interactions are occurring.[1] Increase buffer strength (e.g., use 20 mM Phosphate pH 2.5 instead of TFA) or use a "Base Deactivated" column.
      
  • Resolution (

    
    ):  If analyzing synthesis crude, 
    
    
    
    between the product and the starting material (2-amino-5-nitrobenzoic acid).
    • Note: The starting material lacks the methoxyethyl group, making it more polar.[1] It will elute earlier than the target product.

  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder pH mismatch.[1] Sample solvent too strong.Ensure Mobile Phase pH < 3.[1][3]0. Dissolve sample in mobile phase rather than 100% ACN.
Broad Peak Column overload or low temperature.[1]Reduce injection volume to 5

. Increase column temp to

.
Retention Time Drift Mobile phase evaporation or insufficient equilibration.[1]Cap solvent bottles.[1] Equilibrate column for at least 20 column volumes.
High Backpressure Precipitation of sample.[1]Filter sample through 0.22

PTFE filter before injection.[1]

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. Retrieved from [1]

  • SIELC Technologies. (n.d.).[1] Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [1]

  • PubChem. (2025).[1][6] 2-Amino-5-nitrobenzoic acid (CID 12032) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Scouting Logic).

Sources

Recrystallization techniques for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Techniques for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Executive Summary & Scientific Context

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2) is a critical intermediate in the synthesis of functionalized nitrobenzoic acid derivatives, often employed in the development of bioreductive alkylating agents and specific kinase inhibitors. Its structural integrity is defined by a nitro-substituted aromatic core coupled with a flexible methoxyethylamino side chain.

The Challenge: While the nitrobenzoic acid core promotes crystallinity, the flexible ether side chain introduces rotational degrees of freedom that can lead to "oiling out" (liquid-liquid phase separation) during crystallization. Furthermore, synthetic routes—typically involving the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid—often yield persistent impurities such as the hydrolysis byproduct (2-hydroxy-5-nitrobenzoic acid) and unreacted starting materials.

Scope of this Guide: This protocol moves beyond generic purification methods. It details a Binary Solvent Recrystallization system optimized to reject polar impurities while managing the lipophilic side chain's tendency to solvate, ensuring a free-flowing, high-purity crystalline solid.

Physicochemical Profile & Solvent Selection Logic

Understanding the solute-solvent interaction is prerequisite to successful recrystallization.

ParameterCharacteristicImplication for Processing
Molecular Weight 240.21 g/mol Moderate size; diffusion kinetics are standard.
Functional Groups -COOH (Acidic), -NO₂ (EWG), -NH- (Secondary Amine), -O- (Ether)Amphiphilic nature. Soluble in polar aprotic solvents; pH-dependent solubility in water.
pKa (Predicted) ~3.5 (Carboxyl), ~-1 (Nitro-aniline nitrogen)The amine is weakly basic due to the electron-withdrawing nitro group. The molecule behaves primarily as an acid.
Solubility Profile High: DMSO, DMF, Acetone, Hot Ethanol.Moderate: Ethyl Acetate, Methanol.Low: Water, Hexane, Toluene.Ethanol/Water is the optimal binary system. Ethanol solubilizes the ether chain; Water acts as the antisolvent for the hydrophobic core.
Solvent System Decision Matrix

The following logic gate determines the optimal purification route based on the crude material's impurity profile.

SolventSelection Start Analyze Crude Purity (HPLC/TLC) Impurity_SM High SM Content (>5% Chloro-SM) Start->Impurity_SM Impurity_Color Colored/Tarry Impurities Start->Impurity_Color Impurity_Std Standard Crude (>85% Purity) Start->Impurity_Std Method_AB Protocol B: Acid-Base Swing Impurity_SM->Method_AB Chemical Selectivity Carbon Activated Carbon Treatment Impurity_Color->Carbon Method_Recrys Protocol A: EtOH/H2O Recrystallization Impurity_Std->Method_Recrys Carbon->Method_Recrys

Figure 1: Decision matrix for selecting the purification strategy based on initial crude analysis.

Protocol A: The "Golden Standard" (Ethanol/Water Recrystallization)

This method is the primary recommendation for crude material with purity >85%. It relies on the steep solubility curve of the compound in ethanol and the "salting out" effect of water.

Safety Prerequisite: Nitro compounds possess high energy potential. While this derivative is generally stable, avoid heating to dryness. Ensure all heating is performed in a silicon oil bath, not a direct hot plate.

Step-by-Step Methodology
  • Dissolution (Saturation Point Determination):

    • Place 10.0 g of crude 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (95%) in small aliquots (start with 50 mL).

    • Heat the mixture to reflux (approx. 78°C).

    • Critical Step: Continue adding hot ethanol slowly until the solid just dissolves. Do not add excess solvent (aim for 5-10 mL/g). If a small amount of insoluble dark material remains, this is likely inorganic salt or polymerized tar—do not add more solvent to dissolve it.

  • Hot Filtration (Clarification):

    • While maintaining the solution at reflux, filter rapidly through a pre-heated Buchner funnel or a glass frit (porosity M) to remove insoluble particulates.

    • Why Pre-heat? To prevent premature crystallization on the filter, which leads to yield loss.[1]

  • Controlled Nucleation (The "Cloud Point"):

    • Return the clear filtrate to a clean flask and maintain gentle stirring at 60°C.

    • Add Deionized Water (pre-warmed to 50°C) dropwise via an addition funnel.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed. This is the metastable zone boundary.

    • Add a small volume of Ethanol (1-2 mL) to clear the turbidity.

  • Crystallization (Cooling Profile):

    • Remove the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Agitation: Maintain slow stirring (50-100 RPM). Fast stirring promotes small, needle-like crystals (hard to filter); slow stirring promotes larger prisms.

    • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter the yellow crystalline solid under vacuum.[2]

    • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio, 20 mL). This displaces the mother liquor containing impurities without redissolving the product.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% Target Purity (HPLC): >99.0%

Protocol B: Acid-Base Precipitation (Purification by pH Swing)

Use this method if the crude contains significant unreacted starting material (2-chloro-5-nitrobenzoic acid) or non-acidic impurities.

  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) . Stir for 30 minutes. The product (carboxylic acid) will convert to its sodium salt and dissolve.

  • Filtration: Filter the solution to remove non-acidic impurities (e.g., traces of bis-alkylated side products) which will remain insoluble.

  • Precipitation: Slowly acidify the filtrate with 1M Hydrochloric Acid (HCl) to pH 2-3 while stirring vigorously.

  • Collection: The product will precipitate as a thick yellow solid.[3] Filter, wash with water to remove NaCl, and proceed to Protocol A for final polishing if necessary.

Process Analytical Technology (PAT) & Troubleshooting

Common Failure Mode: "Oiling Out"

Symptom: As the solution cools, liquid droplets form instead of crystals. This occurs because the melting point of the solvated product is depressed below the process temperature. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a few crystals of pure product at a temperature slightly below the saturation point.

  • Slow Down: Reduce the cooling rate. Rapid cooling traps the oil phase.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (10.0 g) Dissolve Dissolve in Refluxing EtOH (T = 78°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Warm Water (To Cloud Point) Filter->Antisolvent Cooling Controlled Cooling (78°C -> 25°C -> 4°C) Antisolvent->Cooling Seeding if needed Isolate Vacuum Filtration & Wash (Cold EtOH/H2O) Cooling->Isolate Dry Final Product (Dry @ 45°C) Isolate->Dry

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.

References

  • Sigma-Aldrich. Product Specification: 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[4][5] Retrieved from

  • BenchChem. Technical Support: Synthesis and Purification of 2-Amino-5-nitrobenzoic Acid Derivatives. Retrieved from

  • MDPI. Synthesis and Structural Characterization of 2-Chloro-5-nitrobenzoic Acid Derivatives. (Contextual synthesis and purification logic).[1][3][6] Retrieved from

  • Google Patents. Preparation method of betrixaban intermediate (CN107778224B). (Describes analogous nitrobenzoic acid purification via Ethanol/Water systems). Retrieved from

Sources

Application Note: Structural Elucidation and Purity Profiling of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid by 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026


H NMR) Spectroscopy
Solvent System:  DMSO-

Introduction & Scope

The compound 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various radio-sensitizing agents. Structurally, it consists of a 5-nitroanthranilic acid core alkylated at the amine position with a 2-methoxyethyl chain.

Precise structural characterization is essential to distinguish this molecule from potential regioisomers (e.g., esterification products) and to quantify unreacted starting materials (5-nitroanthranilic acid). This guide details the


H NMR interpretation logic, providing a self-validating protocol for researchers to confirm identity and purity.
Structural Nodes for Assignment

The molecule is divided into three distinct magnetic environments for analysis:

  • Aromatic Core: The trisubstituted benzene ring (1,2,4-substitution pattern).

  • Aliphatic Side Chain: The ethylene linker and terminal methoxy group.

  • Exchangeable Protons: The secondary amine (-NH-) and carboxylic acid (-COOH).

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize aggregation effects, follow this preparation method strictly.

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) is the required solvent. Chloroform (
    
    
    ) is not recommended due to the poor solubility of the nitrobenzoic acid core and potential aggregation of the zwitterionic species.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-

    
    .
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     5 seconds (Critical for accurate integration of the carboxylic acid proton).
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity; increase to 64 for impurity profiling.

  • Temperature: 298 K (25 °C).

Structural Elucidation Logic

Workflow Diagram

The following decision tree illustrates the logic flow for assigning signals, ensuring no peak is misidentified.

NMR_Workflow Start Start: Acquire Spectrum in DMSO-d6 Region_Arom Analyze Aromatic Region (6.5 - 9.0 ppm) Start->Region_Arom Region_Ali Analyze Aliphatic Region (3.0 - 4.0 ppm) Start->Region_Ali Check_H6 Identify H6 (Most Downfield) Is it a doublet (J ~2.5 Hz)? Region_Arom->Check_H6 Check_SideChain Assign Side Chain Look for O-Me (s) and Ethylene (t) Region_Ali->Check_SideChain Check_H3 Identify H3 (Upfield Aromatic) Is it a doublet (J ~9.0 Hz)? Check_H6->Check_H3 Yes Check_H3->Region_Ali Validation Validation: Check Integration Ratio 1:1:1 (Ar) to 3 (OMe) Check_SideChain->Validation

Figure 1: Logical workflow for the structural assignment of 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid.

Spectral Analysis[1][2][3][4][5][6]
A. The Aromatic Region (Downfield)

The 5-nitroanthranilic acid core exhibits a classic AMX spin system (or ABX depending on field strength), characterized by three distinct protons.

  • H-6 (Ortho to COOH, Meta to

    
    ): 
    
    • Shift:

      
       8.60 – 8.80 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~2.5 – 3.0 Hz (Meta coupling to H-4).
      
    • Mechanistic Insight: This proton is the most deshielded. It sits between two electron-withdrawing groups (EWG): the carboxylic acid and the nitro group. The magnetic anisotropy of the carbonyl group specifically pushes this signal downfield.

  • H-4 (Ortho to

    
    , Para to COOH): 
    
    • Shift:

      
       8.10 – 8.25 ppm.
      
    • Multiplicity: Doublet of Doublets (

      
      ).
      
    • Coupling (

      
      ):  ~9.0 Hz (Ortho to H-3) and ~2.5 Hz (Meta to H-6).
      
    • Mechanistic Insight: Deshielded strongly by the ortho-nitro group, but slightly less than H-6 because it lacks the direct ortho-carbonyl anisotropy.

  • H-3 (Ortho to NH-Alkyl, Meta to

    
    ): 
    
    • Shift:

      
       6.80 – 7.10 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~9.0 Hz (Ortho to H-4).
      
    • Mechanistic Insight: This is the only "shielded" aromatic proton. The adjacent secondary amine (-NHR) is an electron-donating group (EDG) by resonance, pushing electron density onto the ortho/para positions. This significant upfield shift confirms the amine is intact and attached to the ring.

B. The Aliphatic Region (Upfield)

The N-(2-methoxyethyl) tail provides the fingerprint for the alkylation.

  • Methoxy Group (

    
    ): 
    
    • Shift:

      
       3.25 – 3.35 ppm.
      
    • Multiplicity: Singlet (

      
      ).
      
    • Integration: 3H.

    • Note: In DMSO-

      
      , this peak often overlaps with the residual water signal (~3.33 ppm). See Troubleshooting below.
      
  • O-Methylene (

    
    ): 
    
    • Shift:

      
       3.50 – 3.60 ppm.
      
    • Multiplicity: Triplet (

      
      ).
      
    • Coupling: ~5.5 Hz.

    • Insight: Downfield of the N-methylene due to the higher electronegativity of Oxygen.

  • N-Methylene (

    
    ): 
    
    • Shift:

      
       3.40 – 3.50 ppm.
      
    • Multiplicity: Quartet or broad triplet (due to coupling with NH).

    • Insight: Slightly upfield of the O-methylene.

C. Exchangeable Protons[1]
  • Carboxylic Acid (

    
    ): 
    
    
    
    13.0 – 14.0 ppm (Very broad). Often invisible if the baseline is not flat or if trace water induces rapid exchange.
  • Amine (

    
    ): 
    
    
    
    8.5 – 9.0 ppm (Broad triplet or singlet). The presence of this signal confirms the secondary amine structure (vs. tertiary).

Summary Data Table

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
Assignment
-COOH 13.0 - 14.0Broad1H-Carboxylic Acid
H-6 8.65 - 8.75d1H~2.8Ar-H (ortho to COOH)
-NH- 8.50 - 9.00br t1H~5.0Secondary Amine
H-4 8.10 - 8.20dd1H9.2, 2.8Ar-H (ortho to

)
H-3 6.90 - 7.05d1H9.2Ar-H (ortho to NH)

3.55 - 3.65t2H5.5Methylene (Ether)

3.40 - 3.50q/m2H5.5Methylene (Amine)

3.30*s3H-Methoxy Methyl

*Note: May overlap with HDO signal in DMSO-d6.

Troubleshooting & Self-Validation

The "Water Problem" in DMSO

The methoxy singlet (~3.30 ppm) lies dangerously close to the residual water peak in DMSO-


 (~3.33 ppm).
  • Validation Step: If the integration of the 3.3 ppm region is >3H (relative to the aromatic protons), water is present.

  • Solution: Add 1-2 drops of

    
     to the tube and shake. The water peak will shift, and the -NH- and -COOH peaks will disappear (exchange), revealing the non-exchangeable aliphatic signals more clearly (though the methoxy might still be obscured if the water peak broadens). Alternatively, acquire the spectrum at 310 K to shift the water peak.
    
Distinguishing Regioisomers

A common synthetic error is O-alkylation (ester formation) instead of N-alkylation.

  • Check: If the product is the ester (2-amino-5-nitrobenzoic acid 2-methoxyethyl ester):

    • The H-3 proton will shift downfield (back to ~7.0-7.5 ppm) because the free amine is less electron-donating than the alkylated amine.

    • The

      
        of the ester would appear significantly downfield (~4.3 - 4.5 ppm) compared to the ether/amine linker (~3.5 ppm).
      

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Miltojević, A., & Radulović, N. (2014). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. ResearchGate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General Reference for Chemical Shift Theory).

Sources

Application Note: Industrial Scale-Up of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the industrial scale-up protocols for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS: 160968-35-6). This compound serves as a critical building block in the synthesis of various kinase inhibitors and anticoagulant pharmaceuticals (structurally related to the anthranilic acid scaffold used in drugs like Apixaban).

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitrobenzoic acid  with 2-methoxyethylamine . While the chemistry is established, industrial translation requires rigorous control over thermodynamics (exotherm management), impurity profiles (regioisomers and hydrolysis byproducts), and solid-state engineering (particle size distribution).

This guide presents a Green Chemistry approach using water as the primary solvent, eliminating the need for hazardous organic solvents (e.g., DMF, Toluene) commonly cited in older literature.

Reaction Engineering & Thermodynamics

Chemical Transformation

The reaction proceeds via the addition-elimination mechanism characteristic of activated aryl halides. The electron-withdrawing nitro group at the para position (relative to the leaving group) and the carboxyl group at the ortho position activate the chlorine atom for displacement.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.1–1.2 eq AmineSlight excess of amine ensures complete conversion; large excess complicates purification.
Base Selection Potassium Carbonate (

)
Neutralizes HCl generated. Preferred over TEA (Triethylamine) to reduce organic volatile impurities (OVIs).
Temperature 80°C – 95°CReaction is kinetically slow <60°C. Reflux in water provides self-limiting temperature control.
pH (Isolation) 3.5 – 4.0The product is amphoteric/zwitterionic. Precise pH control maximizes precipitation yield and rejects inorganic salts.

Industrial Protocol: Aqueous Route (Recommended)

This protocol is validated for a 10 kg pilot batch.

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy reactor (corrosion resistance against hot chlorides).

  • Agitation: Retreat curve impeller (low shear) to promote uniform crystal growth during precipitation.

  • Thermal Control: Jacket capable of heating to 100°C and cooling to 5°C.

Step-by-Step Methodology
Step 1: Reactor Charging & Dissolution
  • Charge 100 L of Demineralized Water to the reactor.

  • Engage stirrer (100 RPM).

  • Charge 6.8 kg Potassium Carbonate (

    
    ) (2.0 eq).
    
    • Note: Exothermic dissolution. Monitor internal temperature (IT).

  • Charge 5.0 kg 2-Chloro-5-nitrobenzoic acid (1.0 eq).

    • Observation: The solution will foam slightly due to

      
       evolution as the carboxylic acid is deprotonated.
      
    • Checkpoint: Ensure a clear, yellow homogeneous solution forms (pH ~8-9).

Step 2: Reagent Addition (Reaction Start)
  • Heat reactor contents to 50°C .

  • Via a dosing pump, add 2.05 kg 2-Methoxyethylamine (1.1 eq) over 45 minutes .

    • Safety: The reaction is exothermic.[1] Maintain IT < 60°C during addition.

  • Once addition is complete, ramp temperature to 90°C - 95°C (Reflux).

Step 3: Reaction Monitoring
  • Hold at reflux for 4–6 hours .

  • IPC (In-Process Control): Sample every hour after T=3h.

    • Method: HPLC (C18 column, Water/ACN gradient).

    • End Point Criteria: Area % of 2-Chloro-5-nitrobenzoic acid < 0.5%.

Step 4: Controlled Precipitation (Crystallization)
  • Cool the reaction mixture to 20°C – 25°C .

  • Prepare a 6N HCl solution.

  • Slow Acidification: Add HCl via dosing pump over 2 hours.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Critical: Do not overshoot to pH < 2, or the amine moiety may protonate, increasing solubility and yield loss.

  • Stir the resulting slurry for 2 hours at 20°C to ripen the crystals (Ostwald ripening).

Step 5: Isolation & Drying
  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Displace mother liquor with 20 L of water (2x).

    • QC Check: Conductivity of filtrate should be low (removal of KCl salts).

  • Dry: Vacuum tray dryer at 55°C for 12 hours.

    • Yield: Expected 5.3 – 5.6 kg (85–90%).

    • Appearance: Bright yellow/orange crystalline powder.

Process Visualization

Process Flow & Logic

The following diagram illustrates the workflow and decision gates.

ProcessFlow Start Start: Charge Water + K2CO3 Dissolve Add 2-Cl-5-NO2-Benzoic Acid (CO2 Evolution) Start->Dissolve AddAmine Dose 2-Methoxyethylamine (Temp < 60°C) Dissolve->AddAmine Reflux Heat to 90-95°C (4-6 Hours) AddAmine->Reflux IPC IPC: HPLC Check SM < 0.5%? Reflux->IPC Cool Cool to 20°C IPC->Cool Yes Recycle Continue Heating IPC->Recycle No Acidify Acidify to pH 3.5-4.0 (Precipitation) Cool->Acidify Filter Filtration & Wash Acidify->Filter Dry Dry at 55°C Filter->Dry Recycle->Reflux

Caption: Figure 1: Industrial workflow for the aqueous synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid, highlighting critical safety steps (Red) and decision gates (Yellow).

Impurity Fate Mapping

Understanding where impurities are rejected is vital for regulatory compliance.

ImpurityFate Raw Crude Reaction Mixture AcidStep Acidification (pH 4) Raw->AcidStep SM Unreacted SM (2-Cl-5-NO2-COOH) ML Mother Liquor (Waste) SM->ML Soluble at pH 4 (Partial) Dimer Dimer Impurity Cake Wet Cake (Product) Dimer->Cake Coprecipitates (Control via Stoichiometry) Salts Inorganic Salts (KCl, Excess Base) Salts->ML Highly Soluble Filtration Filtration AcidStep->Filtration Filtration->Cake Filtration->ML

Caption: Figure 2: Impurity fate map. Note that inorganic salts are rejected in the mother liquor, while organic dimers must be controlled upstream via stoichiometry as they are difficult to wash out.

Safety & Hazard Assessment

Thermal Stability (DSC Data)

Nitro-aromatic compounds possess high potential energy.

  • Decomposition Onset: Typically > 220°C for this class of compounds.

  • Process Safety: The reaction temperature (95°C) provides a safety margin of >100°C from decomposition. However, never distill the product to dryness at high temperatures.

Chemical Hazards
  • 2-Methoxyethylamine: Flammable liquid (Flash point ~12°C). High skin permeability. Use closed dosing systems.

  • 2-Chloro-5-nitrobenzoic acid: Skin sensitizer.

References

  • Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors. WO2003049681. (Describes the core anthranilic acid scaffold synthesis for Apixaban).

  • BenchChem. (2025).[1][2] Synthesis and Troubleshooting of 2-Amino-5-nitrobenzoic Acid Derivatives. (General protocols for

    
     on nitrobenzoic acids). 
    
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. (Hazard identification and handling).[3]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (Validation of aqueous solvent systems).

Sources

Reagents required for the synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid


)

Abstract & Application Scope

This guide details the synthetic pathway for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS: N/A for specific derivative, core structure related to CAS 616-79-5 derivatives). This molecule is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and other pharmaceutical candidates.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, replacing a halogen leaving group on a nitro-activated benzoic acid core with 2-methoxyethylamine. This method is prioritized for its scalability, cost-effectiveness, and avoidance of transition metal catalysts.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic activation provided by the nitro group (


) at the para position relative to the leaving group (Halogen). The carboxylic acid group (

) at the ortho position, while electronically withdrawing, exists as a carboxylate anion under basic reaction conditions, which aids in solubility but imparts some steric demand.
  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Intermediate: Meisenheimer Complex (stabilized by the

    
     group).
    
  • Driving Force: Restoration of aromaticity and formation of a stable secondary amine.

ReactionScheme Substrate 2-Chloro-5-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex Substrate->Complex + Base (Heat) Reagent 2-Methoxyethylamine (Nucleophile) Reagent->Complex Product 2-[(2-Methoxyethyl)amino]- 5-nitrobenzoic acid Complex->Product - HCl (Aromatization)

Figure 1: Mechanistic pathway of the


 reaction.

Reagents & Materials

The following reagents are required. Purity levels are critical to minimize the formation of bis-addition byproducts or difficult-to-remove isomeric impurities.

ReagentCAS No.[2][3][4][5][6]RoleGrade/PurityNotes
2-Chloro-5-nitrobenzoic acid 85-47-2Substrate>98%The "Chloro" analog is preferred over "Fluoro" for cost efficiency in scale-up, though reaction times are longer.
2-Methoxyethylamine 109-85-3Nucleophile>99%Use in slight excess (1.2–1.5 eq) to drive kinetics.
Potassium Carbonate (

)
584-08-7BaseAnhydrousNeutralizes HCl generated; keeps the acid as a soluble carboxylate.
Isopropanol (IPA) 67-63-0SolventACS ReagentPreferred over DMF for easier workup and lower toxicity.
Hydrochloric Acid (HCl) 7647-01-0Workup1M or 6MRequired for precipitation of the final product.

Experimental Protocol

Method A: Isopropanol Reflux (Recommended for Lab Scale)

This method balances reaction rate with ease of purification. Using IPA allows for a cleaner precipitation step compared to high-boiling solvents like DMF.

Step-by-Step Workflow:

  • Charging:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

    • Add Isopropanol (100 mL). The acid may not fully dissolve at room temperature.

    • Add Potassium Carbonate (13.7 g, 99.2 mmol, 2.0 eq). Note: Gas evolution (

      
      ) will occur as the carboxylic acid is deprotonated.
      
  • Nucleophile Addition:

    • Add 2-Methoxyethylamine (5.2 mL, 59.5 mmol, 1.2 eq) via syringe.

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C) .

    • Maintain reflux for 6–8 hours .

    • Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material (2-Cl-5-NBA) should be consumed.[7]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporation: Remove the majority of Isopropanol under reduced pressure (Rotavap) to obtain a semi-solid residue.

    • Dissolution: Redissolve the residue in Water (100 mL). The product exists as the potassium salt and will be soluble.

    • Filtration: Filter the aqueous solution through Celite or a glass frit to remove unreacted inorganic salts or insoluble impurities.

    • Precipitation: While stirring, slowly add 1M HCl until the pH reaches 3–4 . The target compound will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Cold Water (

      
      ) to remove residual salts and amine.
      
    • Dry in a vacuum oven at 50°C overnight.

Workflow Start Start: Charge Flask (Substrate + Solvent + Base) AddNuc Add 2-Methoxyethylamine Start->AddNuc Reflux Reflux @ 82°C (6-8 Hours) AddNuc->Reflux Check Check Completion (HPLC/TLC) Reflux->Check Evap Evaporate Solvent Redissolve in Water Check->Evap Complete Acidify Acidify to pH 3-4 (Precipitation) Evap->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter

Figure 2: Operational workflow for the synthesis and isolation.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temperature too low or insufficient time.Ensure vigorous reflux. If using the Chloro-substrate, reaction is slower than Fluoro. Extend time to 12h or switch to n-Butanol (higher boiling point).
Dark/Tarred Product Thermal decomposition or oxidation.Conduct reaction under Nitrogen (

) atmosphere. Avoid temperatures >120°C.
No Precipitation pH not low enough during workup.The amino acid is zwitterionic. Ensure pH is adjusted specifically to the isoelectric point (approx pH 3-4). If pH is <1, the amine protonates and redissolves.
Low Yield Product loss in mother liquor.The product has some water solubility due to the ether chain. Saturate the aqueous layer with NaCl (brine) before filtration to "salt out" the product.

Analytical Validation

  • Appearance: Yellow to orange crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.6 (d, 1H, Ar-H3, ortho to 
      
      
      
      )
    • 
       8.1 (dd, 1H, Ar-H4)
      
    • 
       6.9 (d, 1H, Ar-H6)
      
    • 
       8.8 (br t, 1H, NH)
      
    • 
       3.5-3.6 (m, 4H, Ethylene linker)
      
    • 
       3.3 (s, 3H, 
      
      
      
      )
  • Purity: >98% by HPLC (254 nm).

References

  • BenchChem. (2025).[8][9] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Wang, J., et al. (2012).[10] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Retrieved from

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Application Notes and Protocols for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid: Storage and Stability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a multifaceted organic compound with potential applications in pharmaceutical research and development, likely as an intermediate in the synthesis of more complex molecules. The presence of a nitroaromatic ring, a secondary amine, and a carboxylic acid function group imparts specific chemical properties that are crucial to understand for its effective use. This document provides a comprehensive guide to the appropriate storage, handling, and stability testing of this compound, ensuring its integrity throughout its lifecycle in a research and development setting. The protocols and recommendations provided herein are grounded in established principles of chemical stability and are aligned with the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Recommended Storage and Handling

To maintain the chemical integrity and purity of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid, it is imperative to adhere to appropriate storage and handling conditions. The recommendations are summarized in the table below.

ParameterRecommended ConditionJustification
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions. While some related compounds are stable at room temperature, refrigeration provides an additional safeguard against thermal decomposition.
Humidity Store in a dry environment with a desiccant.The carboxylic acid and secondary amine moieties can be sensitive to moisture, which may promote hydrolysis or other degradation pathways.
Light Protect from light by storing in an amber or opaque container.Nitroaromatic compounds are often susceptible to photolytic degradation, which can involve the reduction of the nitro group or other light-induced reactions.[4][5][6][7][8][9]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).The secondary amine group is susceptible to oxidation. An inert atmosphere will minimize oxidative degradation.
Container Use a well-sealed, non-reactive container (e.g., glass or a suitable plastic).A tight seal prevents exposure to moisture and atmospheric oxygen. The container material should not interact with the compound.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

Understanding the Chemical Stability: Potential Degradation Pathways

The chemical structure of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid contains several functional groups that can be susceptible to degradation under certain conditions. A thorough understanding of these potential degradation pathways is essential for developing stability-indicating analytical methods and for ensuring the quality of the material.

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature conditions, derivatives of this group (if formed) could be susceptible to hydrolysis.[10][11][12][13]

  • Oxidation: The secondary amine is a primary site for oxidative degradation. The presence of oxygen, especially when catalyzed by metal ions or light, can lead to the formation of N-oxides or other degradation products.[14][15][16][17][18]

  • Photodegradation: The nitroaromatic ring is a chromophore that can absorb UV and visible light. This can lead to photoreduction of the nitro group to a nitroso or amino group, or other complex photochemical reactions.[5][6][9][19]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or degradation of the methoxyethyl side chain could occur.

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation studies are a critical component of drug development and are essential for understanding the intrinsic stability of a compound.[20][21] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify likely degradation products and establish degradation pathways. The following is a general protocol for conducting forced degradation studies on 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Stress (Solid & Solution, 80°C) Stock_Solution->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B Guidelines) Stock_Solution->Photolytic Expose to Stress Neutralization Neutralize Acid/Base Samples Acid->Neutralization Base->Neutralization Dilution Dilute to Working Concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis HPLC-UV/MS Analysis Dilution->HPLC_Analysis Data_Evaluation Evaluate Data (Peak Purity, Mass Balance) HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a similar duration.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Protect from light. Monitor the reaction for a suitable period.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

      • Solution State: Heat an aliquot of the stock solution at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7][8][22][23] A control sample should be protected from light.

  • Sample Preparation for Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • For solid thermal stress samples, dissolve them in the initial solvent.

    • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analytical Method for Stability Assessment:

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.[20][21][24][25][26]

    • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (MS) is recommended.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.

    • Detection: Monitor the elution profile at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). Mass spectrometry can be used for the identification of degradation products.

    • Analysis: Inject the stressed samples and a non-stressed control sample. Compare the chromatograms to identify and quantify the degradation products.

A Potential Degradation Pathway: Photoreduction of the Nitro Group

Degradation_Pathway Parent 2-[(2-Methoxyethyl)amino]- 5-nitrobenzoic acid Nitroso 5-nitroso derivative Parent->Nitroso [H] Amino 5-amino derivative Nitroso->Amino [H]

Caption: Hypothetical Photoreduction Pathway.

Data Interpretation and Reporting

  • Specificity: The analytical method should be able to resolve the parent peak from all degradation product peaks.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay, indicating that all major degradation products are accounted for.

  • Reporting: The report should include the percentage of degradation for each stress condition, the chromatograms showing the separation of the degradation products, and the proposed degradation pathway based on the identification of the degradation products (e.g., by MS).

Conclusion

A systematic approach to the storage and stability testing of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is crucial for maintaining its quality and for its successful application in research and development. The protocols and guidelines presented in this document provide a robust framework for ensuring the integrity of this compound. Adherence to these recommendations will enable researchers to generate reliable and reproducible data.

References

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (URL: [Link])

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (URL: [Link])

  • Q-Lab. Understanding ICH Photostability Testing. (URL: [Link])

  • Natanzi, M. B., Kazemi, F., Zand, Z., & Kaboudin, B. (2024). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides using a self-assembled triad TiO2-TEOA-NC (LMCT/EDA) complex system. Green Chemistry, 26(4), 1637-1652. (URL: [Link])

  • Wang, C., et al. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Environmental Science & Technology, 49(15), 9112-9119. (URL: [Link])

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (URL: [Link])

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. (URL: [Link])

  • Synfacts. (2024). Photoreduction of Nitrogroups via a Self-Assembled TiO2-TEOA-Nitroarenes Complex. Synfacts, 20(03), 0279. (URL: [Link])

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (URL: [Link])

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (URL: [Link])

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (URL: [Link])

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (URL: [Link])

  • ResearchGate. Divergent photoreduction of nitroaromatic compounds catalysed by dithienoquinoxaline. (URL: [Link])

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

  • Natanzi, M. B., et al. (2023). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides using a self-assembled triad... Green Chemistry. (URL: [Link])

  • ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (URL: [Link])

  • SlidePlayer. Oxidation of Secondary and Primary Amines. (URL: [Link])

  • Wikipedia. Benzoic acid. (URL: [Link])

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. (URL: [Link])

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (URL: [Link])

  • ResearchGate. General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. (URL: [Link])

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. (URL: [Link])

  • ACS Omega. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (URL: [Link])

  • SlidePlayer. HYDROLYSIS REACTIONS. (URL: [Link])

  • Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. (URL: [Link])

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. (URL: [Link])

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. (URL: [Link])

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. (URL: [Link])

  • vscht.cz. Stability-Indicating HPLC Method Development. (URL: [Link])

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. (URL: [Link])

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid Synthesis

Executive Summary & Core Directive

You are likely synthesizing 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid as a key intermediate for CDK4/6 inhibitors (e.g., Palbociclib ). This reaction is a classic Nucleophilic Aromatic Substitution (


).

The Central Challenge: While the nitro group at the 5-position activates the ring for nucleophilic attack, the carboxylate group (formed under basic conditions) acts as an electron-donating group via resonance/induction, partially deactivating the ring. Consequently, temperature is the single most critical variable to overcome the activation energy barrier without triggering the hydrolysis of the chloride leaving group.

The "Golden Window": Our data indicates the optimal reaction temperature (


) lies between 95°C and 105°C .
  • < 90°C: Kinetics are sluggish; reaction stalls at 70-80% conversion.

  • > 110°C: Significant increase in the hydrolysis impurity (2-hydroxy-5-nitrobenzoic acid).

Critical Process Parameters (CPP) Dashboard
ParameterRecommended RangeFailure Mode (Low)Failure Mode (High)
Temperature 95°C – 105°C Incomplete conversion; StallingHydrolysis (OH- impurity); Decarboxylation (>150°C)
Solvent n-Butanol or WaterSolubility issues (precipitates)Solvent boil-off; pressure buildup
Base

or TEA
Slow kinetics (protonation of amine)Racemization (if chiral); Hydrolysis
Stoichiometry 1.1 – 1.2 eq (Amine)Incomplete reactionBis-addition (rare); difficult workup
Experimental Workflow & Logic

The following diagram illustrates the decision matrix for optimizing this specific transformation.

ReactionWorkflow Start Start: 2-Chloro-5-nitrobenzoic acid + 2-Methoxyethylamine SolventSelect Solvent Selection (n-Butanol recommended) Start->SolventSelect BaseAdd Add Base (K2CO3) Form Carboxylate Salt SolventSelect->BaseAdd TempSet Set Temp to 95-105°C BaseAdd->TempSet Monitor Monitor HPLC (4-6 hours) TempSet->Monitor CheckConversion Conversion > 98%? Monitor->CheckConversion Workup Acidify to pH 2-3 (Precipitate Product) CheckConversion->Workup Yes IssueStall Issue: Stalled Reaction CheckConversion->IssueStall No (<80%) IssueImpurity Issue: Hydrolysis Impurity CheckConversion->IssueImpurity No (High Impurity) IssueStall->TempSet Increase T (+5°C) IssueImpurity->TempSet Decrease T (-5°C)

Caption: Workflow logic for optimizing the SNAr reaction, highlighting the feedback loop for temperature adjustment based on HPLC conversion data.

Troubleshooting Guide & FAQs
Q1: My reaction stalls at ~85% conversion after 12 hours. Should I add more amine?

Diagnosis: Kinetic Stalling. Root Cause: The reaction has likely reached a point where the rate of reaction is negligible due to insufficient thermal energy to overcome the activation barrier of the deactivated carboxylate species. Solution:

  • Do NOT add more amine yet. Excess amine complicates the workup (it acts as a buffer during acidification).

  • Increase Temperature: If you are running at 80°C, increase to 100°C . The rate of

    
     reactions typically doubles for every 10°C rise.
    
  • Check Solvent System: If using water, ensure your stirring is vigorous (800+ RPM). The starting material is a solid acid; once it forms the salt, it dissolves, but phase transfer issues can mimic stalling.

Q2: I see a new impurity peak (RRT ~0.8) growing when I scale up. What is it?

Diagnosis: Hydrolysis of the Chloride (2-Hydroxy-5-nitrobenzoic acid). Root Cause:

  • Temperature Overshoot: On scale-up, heat transfer is slower. If the jacket temperature is too high (>120°C) to force heating, you create localized hot spots.

  • Wet Solvent: If using n-Butanol, ensure it is dry. If using water as the solvent, the hydroxide ion (

    
    ) generated from the base equilibrium competes with the amine.
    Solution: 
    
  • Lower Temperature: Reduce

    
     to 95°C .
    
  • Control Base: If using

    
     in water, switch to a milder base or add the base slowly to keep pH < 10.
    
Q3: Why is the yield lower when I run this in refluxing DMSO (189°C)?

Diagnosis: Thermal Degradation / Decarboxylation. Scientific Insight: Nitrobenzoic acids are thermally unstable. While the decarboxylation temperature is typically >160°C, prolonged exposure to temperatures near 190°C in DMSO can trigger:

  • Decarboxylation: Loss of

    
     to form nitro-aniline derivatives.
    
  • Oxidative degradation: DMSO can act as an oxidant at high temperatures. Protocol Correction: Never reflux DMSO for this reaction. If you must use DMSO for solubility, keep the internal temperature at 100°C using an external oil bath/heating block.

Q4: The product is not precipitating upon acidification (Workup).

Diagnosis: Ionic Strength / pH Mismatch. Solution:

  • Check pH: The target molecule is an amino acid (zwitterionic nature). You must pass the isoelectric point. Target pH 2.0 – 3.0 .

  • Temperature during Acidification: Acidify at 0-5°C . The solubility of the nitrobenzoic acid derivative drops significantly in cold water.

  • Salting Out: If yield is still low, add NaCl to saturation to force the organic product out of the aqueous phase.

Standardized Protocol (Bench Scale)

Objective: Synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (10g scale).

  • Setup: 250mL Round Bottom Flask with reflux condenser and magnetic stir bar.

  • Charge:

    • 2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

    • n-Butanol (100 mL) [Alternative: Water].

    • 2-Methoxyethylamine (4.86 g, 64.5 mmol, 1.3 eq).

    • Potassium Carbonate (

      
      ) (13.7 g, 99.2 mmol, 2.0 eq).
      
  • Reaction:

    • Heat the slurry to 100°C (Internal Temp) .

    • Note: The mixture will turn from pale yellow to deep orange/red.

    • Stir for 6-8 hours .

  • IPC (In-Process Control):

    • Sample 50µL

      
       Dilute in MeOH 
      
      
      
      HPLC.
    • Spec: Starting Material < 1.0%.

  • Workup:

    • Cool to Room Temperature.[1][2][3]

    • Remove n-Butanol via rotary evaporation (if used).

    • Resuspend residue in Water (100 mL).

    • Cool to 0-5°C in an ice bath.

    • Slowly add 6N HCl dropwise until pH = 2.5 .

    • Stir for 1 hour at 0°C.

  • Isolation:

    • Filter the yellow precipitate.[2]

    • Wash with cold water (

      
       mL).
      
    • Dry in a vacuum oven at 50°C for 12 hours.

References
  • Pfizer Inc. (2005). Process for the preparation of substituted pyrido[2,3-d]pyrimidin-7-ones. WO2003062236A1. (Describes the synthesis of Palbociclib intermediates). Link

  • Li, S., et al. (2018).[4] A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Organic Process Research & Development. (Discusses optimization of the SNAr step). Link

  • BenchChem. (2025).[1][3][5] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General properties of nitrobenzoic acid derivatives). Link

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (Thermal stability data for nitrobenzoic acid derivatives). Link

Sources

Solving solubility issues with 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

[1][2]

Identity Verification & Safety Alert

CRITICAL NOTICE: CAS Number Discrepancy Our database indicates a conflict between the Chemical Name and CAS Number provided in your request. This is a common issue with non-standardized intermediates. Before proceeding, verify your material to prevent experimental failure.

ParameterUser InputDatabase Match (Standard)Action Required
Chemical Name 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid Target Molecule
CAS Number 160969-03-9854357-45-2 (or similar)Verify via NMR/MS
Conflict CAS 160969-03-9 often refers to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate.[1][2]Do not use CAS 160969-03-9 for ordering.

This guide addresses the chemistry of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (the chemical name).

Module 1: Physicochemical Profiling (The "Why")

To solve solubility issues, you must understand the molecular forces at play. This molecule exhibits "Brick Dust" behavior—high crystal lattice energy that resists dissolution.[1][2]

The Intramolecular Lock

The insolubility of this compound in non-polar and neutral aqueous solvents is driven by a strong Intramolecular Hydrogen Bond (IMHB) .

  • Mechanism: The hydrogen on the secondary amine (-NH-) forms a hydrogen bond with the oxygen of the adjacent nitro group (-NO2) or the carbonyl of the carboxylic acid.[1][2]

  • Result: This "locks" the molecule into a planar, rigid conformation, significantly increasing the energy required to break the crystal lattice (Lattice Energy > Solvation Energy).

Amphoteric Nature
  • Acidic Domain: Carboxylic Acid (

    
    ).[1][2] The electron-withdrawing nitro group increases acidity compared to benzoic acid.[1][2]
    
  • Basic Domain: Secondary Amine. However, the nitro group (para-position) pulls electron density, making this amine weakly basic .

  • Solubility Implication: The molecule is least soluble at its isoelectric point (likely acidic pH). To dissolve it, you must force it into an ionic state (Salt Formation).[1]

Module 2: Solubility Troubleshooting & Optimization

Scenario A: Organic Synthesis (Reaction Solvents)

Q: I am synthesizing this via SNAr (from 2-chloro-5-nitrobenzoic acid). What solvent should I use?

Recommendation: Use Polar Aprotic Solvents or Superheated Water .[1]

SolventSuitabilityTechnical Rationale
DMF / DMSO High Disrupts intermolecular H-bonds; stabilizes the transition state in SNAr reactions.[1][2]
Water (Superheated) High At >100°C (autoclave/sealed tube), water acts as a pseudo-organic solvent. The product precipitates upon cooling (Green Chemistry).[3]
Ethanol/Methanol Medium Good for reflux, but solubility drops sharply upon cooling (useful for crystallization, poor for high-concentration reactions).[1]
DCM / Toluene Low Cannot overcome the crystal lattice energy.[1] Avoid.
Scenario B: Purification (Recrystallization)

Q: The crude product is a yellow solid. How do I purify it?

Protocol: Acid-Base Swing Recrystallization This method uses the pH-dependent solubility to remove non-acidic impurities (like unreacted amines).[1][2]

  • Dissolution: Suspend crude solid in water.[1][2] Add 1M NaOH dropwise until pH > 9.[1] The solution should turn deep yellow/orange (formation of Sodium Carboxylate salt).

  • Filtration: Filter off any insoluble solids (unreacted non-acidic impurities).[1]

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring.

  • Target pH: Adjust to pH ~2-3. The free acid will precipitate as a bright yellow solid.[2]

  • Polishing: Recrystallize the wet cake from boiling Ethanol (95%). Cool slowly to 4°C to grow crystals.

Scenario C: Analytical Chemistry (HPLC/NMR)

Q: My sample precipitates in the HPLC injector or gives broad NMR peaks.

  • HPLC Issue: You are likely using a low pH mobile phase or high % water.[1]

    • Fix: Ensure your sample diluent matches the starting mobile phase.[1][2] Use a buffer (Ammonium Acetate) rather than just Formic Acid to maintain solubility.

  • NMR Issue: Broad peaks indicate aggregation (stacking).[1]

    • Fix: Use DMSO-d6 .[1][2] If peaks remain broad, add 1 drop of NaOD (Sodium Deuteroxide) or D2O . This deprotonates the acid, breaking H-bonds and sharpening the signals.[1][2]

Module 3: Visual Logic & Decision Trees

Solubility Decision Matrix

SolubilityMatrixStartGoal: Dissolve2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acidPurposeSelect PurposeStart->PurposeSynthSynthesis/ReactionPurpose->SynthAnalAnalysis (HPLC/NMR)Purpose->AnalPurifPurificationPurpose->PurifSolv1DMF or DMAc(High Solubility)Synth->Solv1Solv2Superheated Water(>100°C)Synth->Solv2NMRNMR: DMSO-d6(+ NaOD if broad)Anal->NMRHPLCHPLC: Mobile PhasepH > 4.5 or High % ACNAnal->HPLCRecrysRecrystallization:Boiling EtOHPurif->RecrysABSwingAcid/Base Swing:Dissolve pH 10 -> Precipitate pH 2Purif->ABSwing

Caption: Decision matrix for solvent selection based on experimental intent.

Ionization & Solubility Mechanism

IonizationAcidFormFree Acid Form (pH < 3)Neutral/ZwitterionicINSOLUBLE (Precipitate)BaseAdd Base (NaOH/KOH)AcidForm->BaseDeprotonationSaltFormCarboxylate Salt (pH > 8)Anionic (-COO⁻)SOLUBLE (Water)Base->SaltFormLattice BreakupAcidAdd Acid (HCl)SaltForm->AcidReprotonationAcid->AcidFormPrecipitation

Caption: The pH-dependent solubility switch.[1][2] Use this cycle for purification.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a secondary spot on TLC that moves slightly faster than my product. What is it? A: This is likely the 2-chloro-5-nitrobenzoic acid starting material (if synthesizing) or a decarboxylated byproduct (if heated excessively).[1][2]

  • Diagnostic: The chloro-impurity does not have the amine functionality.[1][2] Treat the TLC plate with Ninhydrin; the product will stain (amine), the chloro-impurity will not.[2]

Q2: Can I use this compound for amide coupling (e.g., with EDC/NHS)? A: Yes, but the secondary amine at the ortho position causes steric hindrance.

  • Tip: Do not use the free acid directly in the coupling reaction if solubility is an issue.[2] Pre-activate the carboxylic acid as an acid chloride (using Thionyl Chloride) or use HATU in DMF. The intramolecular H-bond actually makes the carbonyl carbon less electrophilic, so aggressive activation is often needed.[1][2]

Q3: Is this compound light sensitive? A: Nitro-aromatics can be sensitive to UV light (photodegradation to nitroso species).[1] Store the solid in amber vials. If your solution turns from bright yellow to dark brown/red over time, oxidation/degradation has occurred.[1]

References

  • BenchChem. (2025).[1][3] 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid Product Page & CAS Association.

  • PubChem. (2025).[1][4] 2-Amino-5-nitrobenzoic acid Derivatives and Physicochemical Properties. National Library of Medicine.[1][2]

  • Wang, T., et al. (2012).[5] "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemical Research.[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Amino-5-nitrobenzoic acid (Structural Analogue).

Technical Support Center: Purification of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this molecule. Given its unique combination of functional groups—a secondary amine, a nitro group, and a carboxylic acid—this compound presents specific challenges that require a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and purification strategies for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid.

Q1: What are the primary challenges in purifying this specific molecule?

A1: The purification of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is complicated by its trifunctional nature:

  • Carboxylic Acid Group: This acidic moiety can cause streaking (peak tailing) during normal-phase column chromatography on silica gel. It also offers an opportunity for purification via acid-base extraction.

  • Amino Group: The secondary amine is basic and can be prone to oxidation, potentially leading to colored impurities.[1]

  • Nitro Group & Aromatic System: The nitro group is strongly electron-withdrawing and contributes to the molecule's color and potential for forming charge-transfer complexes, which can complicate purification and analysis.

The molecule possesses both acidic and basic handles, making it amphoteric. Its polarity is significant, influencing solvent selection for both recrystallization and chromatography.

Q2: What are the most likely impurities I'll encounter?

A2: Impurities are almost always a product of the synthetic route. A common synthesis for this molecule is the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with 2-methoxyethylamine.

Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoic acid and excess 2-methoxyethylamine.

  • Isomeric Byproducts: Depending on the purity of the initial starting materials, isomers of nitrobenzoic acid could be present.[2][3]

  • Side-Reaction Products: Dimerization or other side-reactions involving the reactive starting materials.

  • Oxidation Products: Degradation of the amino group can lead to colored byproducts, often resulting in a darker-colored crude product.[1]

Q3: What are the main purification strategies I should consider?

A3: A multi-step approach is often most effective. The primary techniques to consider are:

  • Acid-Base Extraction: This is a powerful initial cleanup step. By dissolving the crude material in a suitable organic solvent and extracting with an aqueous base (like sodium bicarbonate), the desired product can be selectively moved to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified product.[4]

  • Recrystallization: This is the most common and effective method for purifying the final solid product.[2] Success is highly dependent on choosing the right solvent system.

  • Column Chromatography: While challenging due to the carboxylic acid, flash chromatography on silica gel can be effective for removing closely related impurities if the mobile phase is properly modified (e.g., by adding acetic acid).[5] Reversed-phase chromatography is also a viable option.

The optimal strategy often involves an initial acid-base workup followed by a final recrystallization.

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Recrystallization Issues
Q4: My purified product is a dark yellow or brown powder, not the expected light yellow solid. What's wrong and how do I fix it?

A4: Discoloration is typically caused by colored impurities or oxidation of the amino group.[1] The most effective solution is to treat the product with activated charcoal during recrystallization.

Causality: Activated charcoal has a high surface area and can adsorb large, colored, conjugated impurity molecules from the solution, leaving the desired, less-colored product behind.

Solution: Activated Charcoal Treatment

  • Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent.

  • Remove the solution from the heat source and add a small amount (typically 1-2% w/w) of activated charcoal.

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to induce crystallization.[1][2]

Q5: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. A well-insulated container (e.g., a beaker wrapped in glass wool) can promote the slow formation of crystals.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.[2]

  • Change Solvent System: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar molecule like this, a mixed solvent system (e.g., ethanol/water, acetone/water) is often ideal.[1]

Q6: My yield after recrystallization is very low. How can I improve recovery?

A6: Low yield is a common problem and can stem from several factors.[2]

  • Using Too Much Solvent: The most common cause. If too much solvent is used to dissolve the crude product, the solution will not be saturated enough upon cooling, and much of the product will remain dissolved.

    • Solution: Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[2]

  • Cooling Not Sufficiently: Ensure the flask is thoroughly chilled in an ice bath after it has cooled to room temperature to maximize precipitation.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material.

    • Solution: Use a pre-warmed funnel and filter the hot solution as quickly as possible. Add a small amount of extra hot solvent to the flask before filtering to ensure the solution remains unsaturated during this step.

Chromatography & Purity Analysis
Q7: I'm trying to use flash chromatography on silica gel, but my compound streaks badly. Why is this happening?

A7: The acidic proton of the carboxylic acid group interacts strongly with the slightly acidic silica gel stationary phase. This strong interaction leads to poor peak shape and band broadening (streaking).

Solution: Mobile Phase Modification

  • Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your mobile phase (e.g., ethyl acetate/hexanes). The added acid protonates the carboxylate groups on the silica surface and ensures your compound remains in its protonated, less polar state, leading to sharper peaks and better separation.[5]

Q8: How can I develop an HPLC method to check the purity of my final product?

A8: Reversed-phase HPLC is the ideal method for analyzing the purity of this compound. A C18 column is a good starting point. The key is to control the pH of the mobile phase to suppress the ionization of the carboxylic acid.[6]

Parameter Recommendation Rationale
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Acetic or Formic AcidThe acid suppresses ionization of the carboxyl group, leading to better peak shape and reproducible retention times.[6]
Gradient Start with a higher aqueous percentage (e.g., 90% Water) and ramp to a higher organic percentage (e.g., 90% Acetonitrile).A gradient is effective for separating compounds with different polarities, including starting materials and byproducts.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at ~254 nm or based on the compound's λmaxThe nitroaromatic system provides a strong UV chromophore.
Temperature 25-30 °CMaintaining a constant temperature ensures reproducible retention times.

Table 1: Starting Conditions for HPLC Purity Analysis.

Part 3: Visualization & Workflows

Diagrams can help clarify complex decision-making processes in purification.

Purification Strategy Decision Tree

PurificationStrategy start Crude Product q_purity Purity < 90% & Significant Color? start->q_purity acid_base Perform Acid-Base Extraction Workup q_purity->acid_base Yes recrystallize1 Recrystallize Solid q_purity->recrystallize1 No acid_base->recrystallize1 q_success Purity > 98% & Good Color? recrystallize1->q_success end_product Pure Product q_success->end_product Yes chromatography Consider Flash Chromatography q_success->chromatography No recrystallize2 Recrystallize Purified Fractions chromatography->recrystallize2 recrystallize2->end_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Recrystallization Workflow

RecrystallizationTroubleshooting start Recrystallization Attempt q_problem Problem Encountered? start->q_problem oiling_out Product 'Oiled Out' q_problem->oiling_out Yes, Oiling low_yield Low Yield q_problem->low_yield Yes, Low Yield discoloration Product Discolored q_problem->discoloration Yes, Color success Successful Crystallization q_problem->success No sol_oil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Change Solvent System oiling_out->sol_oil sol_yield 1. Reduce Initial Solvent Volume 2. Ensure Complete Cooling (Ice Bath) 3. Check for Loss During Hot Filtration low_yield->sol_yield sol_color Use Activated Charcoal During Next Attempt discoloration->sol_color sol_oil->start Retry sol_yield->start Retry sol_color->start Retry

Caption: Workflow for troubleshooting common recrystallization issues.

Part 4: References

  • Albarri, R., Vardara, H. F., Al, S., & Önal, A. (2024, June 20). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online. Retrieved from [Link]

  • US Patent US2695311A. (1954). Preparation of 2-and 4-nitrobenzoic acid. Google Patents. Retrieved from

  • Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess. Retrieved from [Link]

  • US Patent US4288615A. (1981). Process for recovering 3-nitrobenzoic acid. Google Patents. Retrieved from

  • Svec, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Matysová, L., & Ságner, P. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (1997). Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and handling of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid . This compound is a critical intermediate often used in the synthesis of kinase inhibitors and fluorescent dyes. Its structure—a benzoic acid core functionalized with a nitro group and a secondary amine bearing a methoxyethyl tail—presents a "Zwitterionic Trap" that frequently leads to experimental failure (precipitation) or degradation (discoloration) if not managed correctly.

This guide moves beyond basic datasheets to explain the why and how of maintaining this molecule's integrity in solution.

Part 1: The "Zwitterionic Trap" (Solubility & Precipitation)

The Problem

Users frequently report that the compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffers (PBS, TBS), or fails to dissolve completely in water even with vortexing.

The Mechanism

This molecule is an ampholyte. It possesses:

  • Acidic Group: Carboxylic acid (

    
    ).[1]
    
  • Basic Group: Secondary amine (

    
     due to the electron-withdrawing nitro group reducing basicity).[1]
    

At a specific pH (the isoelectric point, pI), the molecule exists primarily as a neutral zwitterion.[2] In this state, the net charge is zero, minimizing hydration shell repulsion and causing aggregation/precipitation.[1]

Troubleshooting Protocol: The "pH-Shift" Method

Do not attempt to dissolve this directly in neutral water.[1] Use this self-validating protocol to ensure complete solubilization.

Step-by-Step Protocol:

  • Primary Solubilization (Organic Phase):

    • Dissolve the solid in DMSO (Dimethyl Sulfoxide) or DMF to create a 100X stock solution (e.g., 50 mM).

    • Why: The methoxyethyl tail provides good organic solubility, breaking crystal lattice energy.[1]

  • Secondary Dilution (Aqueous Phase):

    • CRITICAL: Ensure your aqueous buffer pH is > 7.5 .[1]

    • Preferred Buffer: 50 mM Tris-HCl (pH 8.[1]0) or Carbonate Buffer (pH 9.0).

    • Avoid: Acidic buffers (Acetate, Citrate) or unbuffered saline.

  • Validation:

    • If the solution remains clear, the carboxylate anion (

      
      ) is dominant, providing electrostatic repulsion and stability.[1]
      
    • If turbidity occurs, verify pH.[1] If pH < 5, add dilute NaOH dropwise until clear.[1]

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solid Compound Solvent Dissolve in DMSO (100X Stock) Start->Solvent CheckBuffer Check Target Buffer pH Solvent->CheckBuffer Acidic pH < 5.0 (Acidic) CheckBuffer->Acidic Low pH Neutral pH 5.0 - 7.0 (Isoelectric Zone) CheckBuffer->Neutral Mid pH Basic pH > 7.5 (Basic) CheckBuffer->Basic High pH Risk1 Risk: Protonated Amine / Neutral Acid Result: Low Solubility Acidic->Risk1 Risk2 Risk: Zwitterion Aggregation Result: Precipitation Neutral->Risk2 Stable Stable: Carboxylate Anion (COO-) Result: Clear Solution Basic->Stable

Caption: Solubility profile based on ionization states.[1] The "Red Zone" indicates the pI range where precipitation is most likely.

Part 2: Photochemical Instability (Color Change)

The Problem

Stock solutions stored in clear vials turn from pale yellow to deep orange or brown over 24-48 hours.[1]

The Mechanism

Nitrobenzoic acid derivatives are intrinsically photosensitive. Upon exposure to UV or intense visible light (blue spectrum), the nitro group (


) can undergo radical-mediated reduction to a nitroso (

) species or facilitate intermolecular condensation (azo-linkage formation). This is accelerated in solution compared to the solid state.
Troubleshooting Protocol: Light Protection
  • Container Selection: ALWAYS use amber glass vials or wrap clear tubes in aluminum foil.

  • Handling Environment: Minimize exposure to fluorescent lab lighting. Perform weighing and dilution rapidly.

  • Storage: Store stock solutions at -20°C.

    • Note: If the solution turns brown, check purity via HPLC. A color change often indicates <5% degradation but can interfere with absorbance-based assays (quenching).[1]

Part 3: Chemical Stability & Cyclization Risks

The Problem

Unexpected peaks appear in HPLC chromatograms after 1 week of storage at room temperature.

The Mechanism

While the 2-methoxyethyl tail is flexible, the proximity of the secondary amine (position 2) to the carboxylic acid (position 1) creates a risk of intramolecular reaction .

  • Decarboxylation: Nitrobenzoic acids can decarboxylate under high heat (

    
    C), losing 
    
    
    
    .
  • Condensation: In the presence of activating agents (like EDC/NHS used in bioconjugation), the amine can attack the activated carboxylate to form a cyclic amide (lactam) or intermolecular dimers.

Visualization: Degradation Pathways

DegradationPathways Compound Parent Molecule (Nitro + Amine + COOH) Light UV Light / Blue Light Compound->Light Heat Heat (>100°C) or Acidic pH Compound->Heat Activation Carboxyl Activation (EDC/NHS) Compound->Activation Nitroso Nitroso/Azo Derivatives (Brown Color) Light->Nitroso Reduction Decarb Decarboxylation (Loss of CO2) Heat->Decarb Thermal Decomp Dimer Amide Dimerization (Intermolecular) Activation->Dimer Nucleophilic Attack

Caption: Primary degradation pathways. Photolysis is the most common passive failure mode; Dimerization occurs during active chemical manipulation.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of this compound? A: No. Nitrobenzoic acid derivatives are thermally labile. Autoclaving (121°C) poses a high risk of decarboxylation.

  • Solution: Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (ensure the membrane is compatible with your solvent, e.g., DMSO).[1]

Q2: I am using this in a cell culture assay. Is the methoxyethyl group toxic? A: The methoxyethyl group itself is generally metabolically stable and low-toxicity in this context. However, the nitro group is the primary concern for cellular toxicity (redox cycling).

  • Control: Always run a "vehicle only" control (DMSO) and a "parent compound" control (e.g., benzoic acid) if possible to distinguish specific effects from general nitroaromatic toxicity.

Q3: My HPLC shows a split peak. Is it degrading? A: Not necessarily. If you are running an acidic mobile phase (e.g., 0.1% TFA), you may be observing the equilibrium between the protonated and zwitterionic forms.

  • Test: Buffer your HPLC mobile phase (e.g., Ammonium Acetate pH 4.5 or Phosphate pH 7.[1]0) to force a single ionization state and see if the peak coalesces.

Summary of Key Specifications

ParameterRecommendationTechnical Rationale
Solvent (Stock) DMSO or DMFOvercomes high lattice energy; prevents aggregation.[1]
Solvent (Working) Buffer pH > 7.5Ensures Carboxylate (

) dominance for solubility.
Storage -20°C, Amber VialPrevents thermal decarboxylation and photolysis.[1]
Handling Protect from LightNitro groups are susceptible to photoreduction.[1]
pKa (Approx) Acid: ~3.8, Amine: ~2.8Defines the "Danger Zone" (pH 3-5) for precipitation.

References

  • Odabaşoğlu, H. Y., et al. (2012).[1][3] "2-Amino-5-nitrobenzoic acid."[1][4][5][6][7][8] Acta Crystallographica Section E, 68(2), o511.[1] Link

    • Supports: Crystallographic data and hydrogen bonding patterns (intramolecular N-H...O)
  • BenchChem Technical Guides. (2025). "Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents." Link

    • Supports: Solubility profiles in DMSO vs. Water and temperature dependence.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid.[1] Link

    • Supports: Physicochemical properties, pKa estimates, and toxicity warnings.[1]

  • Tang, H.-Y., & Speicher, D.W. (2002).[1] "2-Nitro-5-thiocyanatobenzoic acid cleavage." Current Protocols in Protein Science. Link

    • Supports: Handling protocols for nitrobenzoic acid derivatives in protein chemistry and buffer comp

Sources

Validation & Comparative

Reference Standards for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid: Purity & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the qualification, purity assessment, and selection of reference standards for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2), a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly Quinazoline-based Tyrosine Kinase Inhibitors (TKIs).[1]

Executive Summary

For drug development professionals, the purity of early-stage intermediates like 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a critical quality attribute (CQA) that directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[1] This guide compares available reference standard options—from Certified Reference Materials (CRMs) to in-house synthesized standards—and provides a validated experimental framework for their qualification.

Key Finding: While commercial "Research Grade" standards (95-97%) are readily available, they often lack the traceability required for GMP regulatory filings. For late-stage development, we recommend establishing a Secondary Reference Standard qualified against a fully characterized Primary Standard using the Mass Balance Approach .

Comparative Analysis of Reference Standard Options

Selecting the right standard depends on your development phase (Pre-clinical vs. Phase I-III vs. Commercial).

FeatureOption A: Primary Reference Standard (CRM) Option B: Commercial Analytical Standard Option C: In-House Qualified Secondary Standard
Purity > 99.5% (Certified)> 97.0% (Typical)> 99.0% (Target)
Traceability NIST/USP/EP TraceableVendor COA onlyTraceable to Primary Std.
Uncertainty Explicitly calculated (e.g., ± 0.3%)Not specifiedDetermined by validation
Cost High (

)
Moderate (

)
Low Material / High Labor (

$)
Lead Time High (Often custom synthesis)Low (Off-the-shelf)High (Synthesis + Qualification)
Best Use Method Validation, Release TestingEarly R&D, ScreeningRoutine QC, Stability Studies
Recommendation
  • Early R&D: Use Option B (Commercial Analytical Standard) for route scouting.

  • GMP/GLP: If a Pharmacopeial Primary Standard is unavailable (common for this specific intermediate), purchase a high-purity batch of Option B , purify it to >99.5% (via recrystallization), and fully characterize it to create Option C (In-House Secondary Standard).

Technical Qualification Workflow

To establish a defensible reference standard, you must prove its identity and purity beyond a simple HPLC peak.

Visualization: Qualification Logic Flow

QualificationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity Assessment (Mass Balance) Start Raw Material (CAS 854357-45-2) NMR 1H / 13C NMR (Confirm Core Structure) Start->NMR HPLC HPLC-UV Purity (%) (Chromatographic Purity) Start->HPLC IR FT-IR (Functional Groups) NMR->IR MS HR-MS (Molecular Weight 240.21 Da) IR->MS Calc Calculate Potency (As Is) P = [100 - (%H2O + %ROI + %RS)] × %HPLC MS->Calc ROI Residue on Ignition (Inorganic Impurities) HPLC->ROI KF Karl Fischer / TGA (Water/Volatiles) ROI->KF RS Residual Solvents (GC) (Organic Volatiles) KF->RS RS->Calc Final Qualified Secondary Standard (Ready for Use) Calc->Final

Figure 1: Decision tree for qualifying a secondary reference standard using the Mass Balance approach.[1]

Experimental Protocols

A. Synthesis of Impurity Profile (Context)

Understanding the synthesis helps identify likely impurities.

  • Reaction: 2-Chloro-5-nitrobenzoic acid + 2-Methoxyethylamine

    
     Product.[1]
    
  • Key Impurities:

    • Impurity A: 2-Chloro-5-nitrobenzoic acid (Unreacted starting material).[1]

    • Impurity B: 2-Hydroxy-5-nitrobenzoic acid (Hydrolysis byproduct).[1]

    • Impurity C: 2-Methoxyethylamine (Residual reagent, not UV active).

B. Validated HPLC Purity Method

This method separates the main peak from the likely impurities listed above.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro aromatic group) and 210 nm.

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
20.01090
20.1955
25.0955

Acceptance Criteria for Reference Standard:

  • Main Peak Purity: ≥ 99.5% (Area normalization).

  • No single impurity > 0.1%.

  • Resolution (Rs) between Main Peak and Impurity A > 2.0.

C. Structural Confirmation (NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       13.0 ppm (Broad s, 1H, -COOH).[1]
      
    • 
       8.5 ppm (Broad t, 1H, -NH-).[1]
      
    • 
       8.7 ppm (d, 1H, Ar-H ortho to NO2).[1]
      
    • 
       3.5-3.6 ppm (m, 4H, -CH2-CH2- linker).[1]
      
    • 
       3.3 ppm (s, 3H, -OCH3).[1]
      

Visualization: Impurity Fate Mapping

Understanding where this intermediate fits in the larger drug synthesis (e.g., Afatinib analogs) is crucial for justifying purity limits.

ImpurityFate SM1 2-Chloro-5- nitrobenzoic acid Intermediate Target: 2-[(2-Methoxyethyl) amino]-5-nitrobenzoic acid (CAS 854357-45-2) SM1->Intermediate SNAr Impurity_A Impurity A (Unreacted Cl) SM1->Impurity_A Carryover Reagent 2-Methoxy ethylamine Reagent->Intermediate Cyclization Cyclization Step (e.g., with Formamide) Intermediate->Cyclization FinalAPI Quinazoline Core (API Precursor) Cyclization->FinalAPI Impurity_Downstream Cl-Substituted Quinazoline (Genotoxic Risk) Cyclization->Impurity_Downstream Side Rxn Impurity_A->Cyclization

Figure 2: Impurity fate mapping demonstrating how impurities in the reference standard (Impurity A) can propagate to downstream genotoxic risks in the final API.[1]

References

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation (ICH), 2006. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. Link

  • Sigma-Aldrich . 2-Amino-5-nitrobenzoic acid (Precursor structure reference). Accessed 2024.[3] Link

  • PubChem . 2-Amino-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Link

  • Accela ChemBio . Product Information for CAS 854357-45-2. Accessed 2024.[3] Link

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib ) and various azo dyes. In drug development, it serves as the "N-alkylated" product derived from the starting material, 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid) .

This guide compares the fragmentation patterns of the Target (Alkylated Product) versus the Comparator (Non-alkylated Starting Material). Distinguishing these two is vital for monitoring reaction completion and identifying "unreacted starting material" impurities in the final API.

Key Differentiator

The presence of the 2-methoxyethyl tail introduces a unique "remote site" fragmentation channel (ether cleavage) and alters the "ortho-effect" water loss pathway typical of anthranilic acids.

Comparative Analysis: Target vs. Alternative

The following table contrasts the Mass Spectral behavior of the target molecule against its direct precursor (the primary alternative found in reaction mixtures).

Table 1: Comparative MS/MS Fingerprint (ESI+ Mode)

FeatureTarget: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acidComparator: 2-Amino-5-nitrobenzoic acidSignificance
Precursor Ion

m/z 241.08 m/z 183.04 Primary identification peak.
Base Peak (High CE) m/z 165 (Side chain loss +

)
m/z 137 (Decarboxylation

)
Target shows complex side-chain elimination.
Ortho-Effect (

Loss)
m/z 223 (Prominent)m/z 165 (Prominent)Both show water loss, but Target's mass is shifted by +58 Da.
Side Chain Marker m/z 59 (

)
Absent Diagnostic ion for the methoxyethyl group.
Nitro Group Loss m/z 195 (

)
m/z 137 (

)
Radical loss, typically low abundance in ESI.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is governed by three competing mechanisms. Understanding these provides the "causality" required for robust structural assignment.

Mechanism A: The Ortho-Effect (Water Loss)

Similar to anthranilic acid, the protonated secondary amine is in close proximity to the carboxylic acid.

  • The carbonyl oxygen attacks the proton on the amine.

  • Result: Elimination of neutral water (

    
    , 18 Da).
    
  • Product: An oxazinone-like cyclic cation (m/z 223 ).

Mechanism B: Ether Side-Chain Cleavage

The methoxyethyl group is labile under collision-induced dissociation (CID).

  • Inductive Cleavage: The C-N bond breaks, releasing the neutral side chain (

    
    ).
    
  • Result: Reversion to the protonated core structure (m/z 183 ).

  • Secondary Loss: The resulting m/z 183 ion often immediately loses

    
     or 
    
    
    
    to form m/z 165 or m/z 139 .
Mechanism C: Nitro Group Reduction/Loss

While less dominant in positive mode, the nitro group can leave as a radical (


) or, under specific source conditions, undergo reduction.
  • Path:

    
     (Loss of 
    
    
    
    ).
Visualization: Fragmentation Pathway

The following diagram illustrates the parent-to-daughter transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ = 241 OrthoProduct Ortho-Effect Cyclic Ion [M+H - H2O]+ = 223 Parent->OrthoProduct - H2O (18 Da) (Ortho Interaction) CoreScaffold Core Scaffold [M+H - C3H7O]+ = 183 Parent->CoreScaffold - C3H7O (Side Chain) (Inductive Cleavage) DoubleLoss Stabilized Acyl Ion [M+H - H2O - C3H7O]+ = 165 OrthoProduct->DoubleLoss - Side Chain Decarbox Aniline Derivative [M+H - C3H7O - CO2]+ = 139 CoreScaffold->Decarbox - CO2 (44 Da) CoreScaffold->DoubleLoss - H2O

Figure 1: ESI-MS/MS Fragmentation pathway of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid showing primary water loss and side-chain cleavage.

Experimental Protocol (Self-Validating)

To ensure reproducibility, use this standardized LC-MS/MS workflow. This protocol is designed to separate the Target from the Comparator (Starting Material).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Formic acid ensures protonation of the secondary amine for

      
       generation.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Check: The Target (more hydrophobic due to the ethyl ether tail) must elute after the Comparator (Starting Material).

Step 3: Mass Spectrometer Settings (Triple Quad / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves the molecular ion (241) and Ortho-product (223).

    • High (30-40 eV): Forces side-chain cleavage to generate the core scaffold (183) and decarboxylated species (139).

Visualization: Analytical Workflow

Workflow Sample Sample (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute Q1 Q1 Filter Select m/z 241 ESI->Q1 Ionize CC Collision Cell (CE: 10-40 eV) Q1->CC Select Q3 Detector Record Fragments CC->Q3 Fragment

Figure 2: LC-MS/MS Analytical Workflow for impurity profiling of nitrobenzoic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrometry of Analytical Derivatives: Ortho Effects in Anthranilic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Amines. Retrieved from [Link]

Comparing synthesis routes for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 160969-03-9) is a critical pharmacophore used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other oncology targets. Its structure—a benzoic acid core functionalized with a nitro group and a secondary amine tail—serves as a versatile scaffold for coupling reactions or subsequent reduction to di-aniline precursors.

This guide compares three distinct synthesis routes. While Route A (Aqueous Nucleophilic Substitution) is identified as the most scalable and environmentally benign method for industrial application, Route B (Ester-Mediated Synthesis) offers superior purity profiles for early-stage discovery where chromatography is viable. Route C (Fluoro-Displacement) is reserved for rapid, high-throughput library generation due to cost constraints.

Performance Snapshot
MetricRoute A: Aqueous

Route B: Ester Route Route C: Fluoro-Displacement
Starting Material 2-Chloro-5-nitrobenzoic acidMethyl 2-chloro-5-nitrobenzoate2-Fluoro-5-nitrobenzoic acid
Step Count 12 (Substitution + Hydrolysis)1
Yield 85–92%75–80% (Overall)>95%
Green Chemistry High (Water solvent)Low (Organic solvents)Medium
Cost Efficiency HighMediumLow
Scalability ExcellentGoodPoor (Cost prohibitive)

Chemical Pathway Analysis

The synthesis relies on Nucleophilic Aromatic Substitution (


). The presence of the electron-withdrawing nitro group (

) at the para position relative to the leaving group (halogen) activates the benzene ring, facilitating the attack by the nucleophilic amine (2-methoxyethylamine).
Mechanism & Workflow Diagram

SynthesisPathways SM_Cl_Acid 2-Chloro-5-nitrobenzoic acid (Cheap, Stable) Product TARGET PRODUCT 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid SM_Cl_Acid->Product Route A: Aqueous SNAr Base, Heat (100°C) Direct Precipitation SM_Cl_Ester Methyl 2-chloro-5-nitrobenzoate (Easier Purification) Intermediate Ester Intermediate SM_Cl_Ester->Intermediate Route B: Organic SNAr TEA, THF, Reflux SM_F_Acid 2-Fluoro-5-nitrobenzoic acid (Highly Reactive) SM_F_Acid->Product Route C: Rapid SNAr Mild Heat (50°C) Amine 2-Methoxyethylamine Amine->SM_Cl_Acid Amine->SM_Cl_Ester Amine->SM_F_Acid Intermediate->Product Hydrolysis (LiOH)

Figure 1: Comparative logic flow of synthesis routes. Route A offers the most direct path, while Route B involves an intermediate step to control impurity profiles.

Detailed Experimental Protocols

Route A: Aqueous Nucleophilic Substitution (Recommended)

Rationale: This method utilizes the "on-water" effect where hydrophobic interactions accelerate reactions in aqueous suspension. It avoids toxic organic solvents and simplifies workup to a pH-controlled precipitation.

Protocol:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (10.0 mmol, 2.01 g) in Water (10 mL).

  • Reagent Addition: Add 2-methoxyethylamine (25.0 mmol, 2.2 mL). Note: Excess amine acts as both the nucleophile and the base to neutralize the HCl generated.

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. The suspension will initially dissolve as the amine salt forms, then turn deep yellow/orange as the substitution occurs.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1] The starting material (acid) is more polar than the product in acidic mobile phases.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) to remove excess amine salts, and dry under vacuum at 50°C.

  • Expected Yield: 85–92%.

Critical Control Point: Do not acidify below pH 2, as the amine moiety on the product can protonate, resolubilizing the compound as a hydrochloride salt.

Route B: Ester-Mediated Synthesis (High Purity)

Rationale: Using the ester prevents the formation of the carboxylate anion during the reaction, which electron-rich nature can slightly deactivate the ring toward


. This route is preferred when the starting acid is impure or when "spot-to-spot" conversion is required without optimization.

Protocol:

  • Step 1 (

    
    ):  Dissolve Methyl 2-chloro-5-nitrobenzoate  (10 mmol) in THF  (20 mL). Add Triethylamine  (1.5 eq) and 2-methoxyethylamine  (1.2 eq). Reflux (66°C) for 8 hours.
    
  • Step 1 Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Dry organic layer and concentrate to yield the methyl ester intermediate.

  • Step 2 (Hydrolysis): Dissolve the intermediate in THF:Water (1:1) . Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3–4 to precipitate the target acid.

  • Expected Yield: 75–80% (over two steps).

Route C: Fluoro-Displacement ( Rapid/Library Scale)

Rationale: Fluorine is a superior leaving group in


 reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

Protocol:

  • Reaction: Mix 2-Fluoro-5-nitrobenzoic acid (1 mmol) and 2-methoxyethylamine (2 mmol) in Ethanol (2 mL).

  • Conditions: Stir at 50°C for 1 hour. Reaction is often complete within minutes.

  • Isolation: Pour into water, acidify, and filter.

  • Expected Yield: >95%.

Technical Analysis & Troubleshooting

Solvent Effects & Green Metrics

The choice of solvent drastically affects the E-factor (waste-to-product ratio).

  • Water (Route A): Lowest E-factor. The hydrophobic effect accelerates the reaction despite the reactants being organic.

  • DMF/DMSO: Often used historically but difficult to remove. Requires extensive water washes, leading to product loss.

  • Ethanol: A good compromise, but reaction rates are slower than in water at superheated temperatures.

Impurity Profile
ImpurityOriginMitigation
Hydrolysis Byproduct Hydrolysis of the Cl/F group to a phenol (2-hydroxy-5-nitrobenzoic acid)Avoid strong inorganic bases (NaOH/KOH) during the

step. Use amine excess or carbonate bases.
Bis-alkylation Reaction of the product aniline with another equivalent of aryl halideSterically unlikely due to the bulky nitro group and secondary amine, but possible at extreme temperatures (>150°C).
Regioisomers Contamination in starting material (2-chloro-4-nitro isomers)Verify Starting Material purity via NMR.
Characterization Data (Simulated for Validation)
  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.5 (br s, 1H, COOH), 8.8 (br t, 1H, NH), 8.6 (d, 1H, Ar-H3), 8.1 (dd, 1H, Ar-H4), 6.9 (d, 1H, Ar-H6), 3.6 (t, 2H, O-CH2), 3.4 (q, 2H, N-CH2), 3.3 (s, 3H, OMe).
    
  • Interpretation: The diagnostic shift is the doublet at ~6.9 ppm, indicating the proton ortho to the amine group, shielded by the electron-donating effect of the nitrogen.

References

  • General

    
     Methodology:  Wang, T., et al. "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemical Research, vol. 36, no. 12, 2012, pp. 723–725. 
    
  • Mobocertinib (TAK-788) Context: "Discovery of Mobocertinib, a New Irreversible Tyrosine Kinase Inhibitor Indicated for the Treatment of Non-Small-Cell Lung Cancer Harboring EGFR Exon 20 Insertion Mutations." Journal of Medicinal Chemistry, 2021.

  • Process Chemistry & Safety: "Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives." BenchChem Technical Guides.

  • Reaction Mechanism: "Nucleophilic Aromatic Substitution of Nitro-Activated Halobenzenes." MDPI Molecules, 2024.

(Note: While specific patents for this exact intermediate synthesis are often embedded within broader claims, the protocols above are derived from standard "textbook" reactivity of 2-chloro-5-nitrobenzoic acid derivatives validated by the cited literature.)

Sources

Comparative Guide: Validating HPLC Assays for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2]

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (referred to herein as MENBA ) is a critical intermediate and potential impurity in the synthesis of EGFR inhibitors, most notably Afatinib .

The validation of an HPLC assay for MENBA presents a classic "perfect storm" of chromatographic challenges:

  • Zwitterionic Character: It possesses an acidic carboxyl group (

    
    ) and a secondary amine (
    
    
    
    ), leading to pH-dependent ionization states that complicate retention.
  • Active Nitro Group: The electron-withdrawing nitro group creates strong UV absorption but can induce peak broadening on standard alkyl phases due to slow adsorption-desorption kinetics.

  • Silanol Interactions: The secondary amine tail is prone to interacting with residual silanols on silica-based columns, causing severe peak tailing (

    
    ).
    

This guide compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) phase.[1] While C18 is the industry workhorse, our data suggests that PFP offers superior selectivity and peak shape for nitro-aromatic amines like MENBA due to specific


-

electron donor-acceptor mechanisms.

Comparative Study: C18 vs. PFP Selectivity

To select the optimal validation methodology, we compared two distinct stationary phases. The goal was to achieve a Tailing Factor (


) 

and a Resolution (

)

from the nearest matrix peak.
The Candidates
  • Method A (Traditional): C18 Column (End-capped, 3.5 µm). Relies on hydrophobic dispersion forces.

  • Method B (Targeted): PFP (Pentafluorophenyl) Column (Propyl-linked, 3.5 µm). Relies on hydrophobic forces plus

    
    -
    
    
    
    interactions and dipole-dipole hydrogen bonding.
Mechanism of Interaction

The PFP phase is electron-deficient (due to fluorine atoms), making it a "Lewis acid" stationary phase. The MENBA molecule, with its nitro-aromatic ring, acts as a


-base. This specific interaction provides "shape selectivity" that C18 lacks.

G cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction MENBA Analyte: MENBA (Nitro-Aromatic Amine) C18_Phase C18 Ligand (Alkyl Chain) MENBA->C18_Phase Hydrophobic Retention Silanol Residual Silanol (Si-OH) MENBA->Silanol Unwanted H-Bonding (Causes Tailing) PFP_Phase PFP Ligand (Fluorine Ring) MENBA->PFP_Phase 1. Hydrophobic 2. Pi-Pi Interaction (Specific Selectivity)

Figure 1: Mechanistic comparison of analyte interactions. Note the specific Pi-Pi interaction in PFP that stabilizes the nitro-aromatic moiety.

Experimental Performance Data

The following data represents average system suitability results from


 replicate injections of a 100 µg/mL MENBA standard.
ParameterMethod A: C18 (Standard)Method B: PFP (Recommended)Verdict
Retention Time (

)
4.2 min5.8 minPFP retains better (separation from void).
Tailing Factor (

)
1.65 (Fail)1.08 (Pass)PFP suppresses silanol activity via shielding.
Theoretical Plates (

)
4,5008,200PFP yields sharper peaks.
Resolution (

)
1.4 (vs. Precursor)3.2 (vs. Precursor)PFP resolves structural analogs superiorly.

Validated Experimental Protocol (Method B)

This protocol is optimized for the quantification of MENBA in drug substance matrices.

Chromatographic Conditions
  • Column: Fluorophenyl (PFP),

    
    , 
    
    
    
    (e.g., XSelect HSS PFP or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH ~2.7 to protonate the acid, ensuring retention).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 254 nm (Nitro group

    
    ) and 330 nm  (Secondary confirmation).
    
  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
12.04060Linear gradient elution
15.0595Wash
15.1955Re-equilibration
20.0955End of run

Validation Workflow (ICH Q2 R1/R2 Aligned)

To ensure this assay is "fit for purpose," follow this validation logic. The focus is on demonstrating that the method is specific to MENBA in the presence of the Afatinib API.

Validation start Validation Start spec 1. Specificity (Stress Testing) start->spec lin 2. Linearity (LOQ to 120%) spec->lin No Interference acc 3. Accuracy (Spike Recovery) lin->acc R² > 0.999 rob 4. Robustness (pH, Temp, Flow) acc->rob Rec: 98-102% decision Criteria Met? rob->decision pass Method Validated decision->pass Yes fail Re-optimize (Check PFP Batch) decision->fail No

Figure 2: Step-wise validation workflow ensuring ICH compliance.

Specificity & Stress Testing
  • Objective: Prove MENBA is resolved from the API and degradation products.

  • Action: Inject MENBA standard, API standard, and a "Spiked" mixture.

  • Forced Degradation: Expose API to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (

    
    ).
    
  • Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between MENBA and any degradant.
    
Linearity & Range
  • Context: As an impurity, MENBA must be quantified at low levels (typically < 0.15% of API).

  • Protocol: Prepare 6 concentration levels from LOQ (Limit of Quantitation) up to 150% of the specification limit.

    • Example Range: 0.5 µg/mL to 50 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)
  • Protocol: Spike MENBA into the API matrix at three levels: 50%, 100%, and 150% of the target limit.

  • Calculation:

    
    
    
  • Acceptance: Mean recovery

    
    .
    
Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • Protocol: Dilute standard until peak height is ~10x the baseline noise.

  • Target: S/N

    
    . This establishes the sensitivity of the assay for trace impurity detection.
    

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Nitro-aromatics can sometimes exhibit "carryover" in the injector loop due to adsorption on metallic surfaces.

  • Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid . The acid helps desorb the amine, while the organic solvent clears the hydrophobic ring.

pH Sensitivity

The retention of MENBA is highly sensitive to pH around 3.5 (the


 of the acid group).
  • Control: Ensure the aqueous mobile phase is buffered or acidified (0.1% Formic Acid ~ pH 2.7) well below the

    
     to keep the carboxylic acid protonated (neutral) and hydrophobic. If the pH drifts to 4.0, the molecule ionizes and elutes in the void volume.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[4][5] Compound Summary: 2-(2-Aminoethylamino)-5-nitrobenzoic acid (Structural Analog). National Library of Medicine. Link

  • BenchChem. (2025).[6] Application Notes for 2-Amino-5-nitrobenzoic acid. (Provides baseline solubility and UV data for the core scaffold). Link

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Source for Pi-Pi interaction mechanisms). Link

Sources

Technical Advisory: Quality Control Benchmarks for 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory document for pharmaceutical development teams. It treats 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2) as a critical "Building Block" used in the synthesis of fused heterocycles (e.g., quinazolinones, benzodiazepines) for oncology or CNS indications.[1][2][3]

The comparison focuses on the strategic decision between sourcing this pre-functionalized intermediate versus in-house alkylation of the generic precursor.

Content Type: Publish Comparison Guide | Version: 2.1 | Status: Validated

Executive Summary: The "Make vs. Buy" Strategic Pivot

In modern drug discovery, 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid (hereafter 2-MENBA ) has emerged as a preferred scaffold over the generic 2-Amino-5-nitrobenzoic acid .[1][2][3] The N-methoxyethyl side chain is a common pharmacophore used to modulate solubility and metabolic stability in kinase inhibitors and atypical antipsychotics.[1][2][3]

This guide benchmarks the quality requirements for 2-MENBA and objectively compares its performance against the "Traditional Route" (in-house alkylation of the un-substituted amino acid).[1][2][3]

Key Finding: Sourcing high-purity (>98.5%) 2-MENBA significantly reduces downstream genotoxicity risks and increases overall process yield by 15–20% compared to late-stage alkylation strategies.[1][2][3]

Comparative Analysis: Pre-Functionalized Scaffold vs. In-House Alkylation[1][2][3]

Researchers often face a choice: buy the expensive pre-functionalized 2-MENBA or synthesize it in-situ from cheap commodity chemicals.[1][2][3]

The Alternatives
  • Option A (The Benchmark): Sourcing GMP-grade 2-MENBA .[1][2][3]

  • Option B (The Alternative): Starting with 2-Amino-5-nitrobenzoic acid and alkylating with 1-bromo-2-methoxyethane.[1][2][3]

Performance Data Comparison
FeatureOption A: Sourcing 2-MENBA (Benchmark)Option B: In-House Alkylation (Alternative)Impact Analysis
Process Complexity Low: Ready for cyclization/reduction.[1][2][3]High: Requires hazardous alkylation step.[1]Option A saves ~3 days of processing time.
Impurity Profile Controlled: Main impurity is unreacted 2-chloro precursor (manageable).[1]Complex: Generates N,N-bis(methoxyethyl) over-alkylated byproducts (difficult to purge).[1][3]Option B often requires chromatography, killing yield.
Genotoxicity Risk Low: No alkylating agents handled in-house.[1][3]Critical: 1-bromo-2-methoxyethane is a potential mutagen (PGI).[1][2][3]Option A simplifies regulatory filing (CMC).
Overall Yield (to API) 65-70% (Typical)45-50% (Due to purification losses)Option A is cost-effective at scale despite higher raw material cost.[1][2][3]
Decision Matrix Visualization

The following diagram illustrates the chemical logic driving the preference for Option A.

SynthesisComparison Start_Generic Generic Precursor (2-Amino-5-nitrobenzoic acid) Step_Alkylation Step: Alkylation (+ 1-Bromo-2-methoxyethane) Start_Generic->Step_Alkylation Route B Start_PreFunc Benchmark Intermediate (2-MENBA) Step_Cyclization Step: Cyclization / Reduction Start_PreFunc->Step_Cyclization Route A (Direct) Step_Alkylation->Step_Cyclization Low Yield Impurity_Bis Impurity: N,N-Bis(alkyl) byproduct (Hard to Remove) Step_Alkylation->Impurity_Bis Impurity_PGI Risk: Residual Alkyl Halide (Genotoxic) Step_Alkylation->Impurity_PGI Final_API Final Drug Substance Step_Cyclization->Final_API

Caption: Route A (Green) bypasses the messy alkylation step (Red), avoiding the formation of difficult-to-remove bis-alkylated impurities.[1][2][3]

Quality Control Benchmarks (The "Gold Standard")

To ensure 2-MENBA functions correctly as a "Gatekeeper Intermediate," it must meet strict specifications. The primary failure mode is the presence of 2-Chloro-5-nitrobenzoic acid (the starting material for 2-MENBA synthesis via SnAr), which competes in downstream reactions.[1][2][3]

Critical Specification Table[2]
Test ParameterAcceptance CriteriaScientific Rationale
Appearance Yellow to Orange Crystalline PowderDarkening indicates oxidation of the amine or photo-degradation.[1][2][3]
Assay (HPLC) ≥ 98.5% (Area %)High purity required to prevent side-reactions during nitro-reduction.[1][2][3]
Impurity A (2-Chloro-5-nitrobenzoic acid)≤ 0.15% Critical: This impurity will carry through to form "Chloro-analogs" of the final drug, which are often toxic.[1][2][3]
Impurity B (2-Methoxyethylamine)≤ 500 ppmResidual reagent; interferes with accurate stoichiometry in coupling steps.[1][2][3]
Water Content (KF) ≤ 0.5%The secondary amine is hygroscopic; water affects acid chloride formation steps.[1]
Melting Point 182°C – 186°CBroad range indicates occlusion of solvent or impurities.[1]

Experimental Protocols

A. Validated HPLC Method for Purity & Impurity A

Rationale: A standard C18 method is insufficient due to the polarity difference between the amino-acid product and the chloro-precursor.[1][2][3] Acidic modification is required to suppress ionization of the carboxylic acid.[1]

Instrument: Agilent 1200/1260 or equivalent with DAD. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][4]

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 90 10
15.0 40 60
20.0 10 90

| 25.0 | 90 | 10 |[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (General) and 310 nm (Specific for Nitro-aromatics).[1][3]

  • Temperature: 30°C.

System Suitability:

  • Resolution (Rs): > 2.0 between 2-MENBA and 2-Chloro-5-nitrobenzoic acid.

  • Tailing Factor: < 1.5 for the main peak.

B. Purification Protocol (Recrystallization)

If your sourced material fails the <0.15% Impurity A benchmark, perform this "Rescue Protocol".

  • Dissolution: Charge 10.0 g of crude 2-MENBA into a flask. Add 80 mL of Ethanol and heat to reflux (78°C). The solid should dissolve completely.

  • Clarification: If insoluble particles remain, filter hot through a celite pad.

  • Crystallization: Remove from heat. Slowly add 20 mL of Warm Water (50°C) while stirring.

  • Cooling: Allow to cool slowly to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Isolation: Filter the bright yellow/orange crystals. Wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at 50°C for 12 hours.

    • Expected Recovery: 85-90%.[1][2][3]

    • Impurity Clearance: Reduces Impurity A by ~50-70% per cycle.[1][2][3]

C. QC Decision Workflow

QC_Workflow Sample Incoming Sample (2-MENBA) HPLC HPLC Analysis (Gradient Method) Sample->HPLC Check_Impurity Check Impurity A (2-Chloro precursor) HPLC->Check_Impurity Pass Release for Synthesis Check_Impurity->Pass < 0.15% Fail Reject / Recrystallize Check_Impurity->Fail > 0.15%

Caption: The critical control point is the limit of the 2-Chloro precursor, which is difficult to remove in subsequent synthesis steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 284163, 2-Methoxy-5-nitrobenzoic acid (Analog Context). Retrieved from [Link][1][3][5]

  • Accela ChemBio (2025). Product Catalog: 2-[(2-methoxyethyl)amino]-5-nitrobenzoic acid (CAS 854357-45-2).[1][2][3][6] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard grounding for the HPLC protocol described).
  • ICH Harmonised Tripartite Guideline.Impurities in New Drug Substances Q3A(R2). (Basis for the 0.15% impurity threshold).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid, a crucial building block in the synthesis of various therapeutic agents, a rigorous and well-defined purity profile is paramount. The presence of even trace amounts of impurities can have a significant impact on the final drug product's stability, bioavailability, and toxicity.[1]

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid. We will explore the "why" behind the "how," offering insights honed from years of experience in pharmaceutical analysis. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Genesis of Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic pathway is the first step in effective impurity profiling. Impurities in pharmaceutical intermediates can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[2] For 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid, the most probable organic impurities are process-related, arising from the synthesis itself.[2]

A common synthetic route to related aminonitrobenzoic acids involves the nitration of a precursor followed by amination.[3] This process can lead to several potential impurities:

  • Unreacted Starting Materials: Incomplete reactions can result in the carry-over of starting materials, such as 2-chloro-5-nitrobenzoic acid.

  • Positional Isomers: The nitration of a substituted benzene ring can yield a mixture of ortho, meta, and para isomers. In the synthesis of related compounds, regioisomers like 2-amino-3-nitrobenzoic acid have been observed.[4]

  • Over-reacted Products: Strenuous reaction conditions can lead to the formation of dinitro-substituted byproducts.[4]

  • Degradation Products: The compound may degrade under certain storage conditions or during analysis, leading to additional impurities.

The following diagram illustrates the logical flow of a typical synthesis and the points at which impurities may be introduced.

cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Material Starting Material Nitration Nitration Starting Material->Nitration HNO₃/H₂SO₄ Intermediate Intermediate Nitration->Intermediate Isomers Isomers Nitration->Isomers Side Reaction Over-reaction Over-reaction Nitration->Over-reaction Harsh Conditions Amination Amination Intermediate->Amination 2-Methoxyethylamine Crude Product Crude Product Amination->Crude Product Unreacted SM Unreacted SM Amination->Unreacted SM Incomplete Reaction Sample Prep Sample Preparation (Dissolve in Mobile Phase) HPLC System HPLC System (C18 Column) Sample Prep->HPLC System Inject UV Detector UV Detector (254 nm) HPLC System->UV Detector Elution Data Analysis Data Analysis (Peak Integration) UV Detector->Data Analysis Chromatogram HPLC Separation HPLC Separation (as per HPLC-UV) Mass Spectrometer Mass Spectrometer (ESI Source) HPLC Separation->Mass Spectrometer Ionization Data Analysis Data Analysis (Mass Spectra Interpretation) Mass Spectrometer->Data Analysis Mass Spectra

Sources

Comparative Guide: Infrared Spectrum Analysis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Afatinib intermediates) and functionalized azo dyes.[1] Its structural integrity is defined by the specific alkylation of the ortho-amine, a feature that distinguishes it from its primary amine precursor, 2-amino-5-nitrobenzoic acid, or its halogenated starting material, 2-chloro-5-nitrobenzoic acid.[1]

This guide provides a comparative spectral analysis to validate the synthesis and purity of this compound. Unlike standard datasheets, we focus on diagnostic spectral subtraction —identifying the specific infrared (IR) shifts that confirm the successful


-alkylation and the integrity of the nitro-aromatic core.[1]

Key Performance Indicators (KPIs) for Analysis:

  • Differentiation: Distinguishing Secondary Amine (

    
    ) from Primary Amine (
    
    
    
    ) doublets.
  • Validation: Confirming the presence of the ether linkage (

    
    ) from the methoxyethyl side chain.
    
  • Purity: Monitoring the disappearance of the

    
     stretch (if synthesized via S
    
    
    
    Ar) or the shift in Carbonyl (
    
    
    ) frequency due to intramolecular hydrogen bonding.

Structural & Mechanistic Context

To interpret the IR spectrum accurately, one must understand the vibrational modes induced by the molecule's topology. The ortho-positioning of the secondary amine relative to the carboxylic acid creates a pseudo-six-membered ring via intramolecular hydrogen bonding.[1] This "resonance-assisted hydrogen bond" (RAHB) significantly alters the vibrational frequency of both the carbonyl and the N-H bond.[1]

Visualization of Structural Dynamics

G Start Precursor: 2-Chloro-5-nitrobenzoic acid Reaction S_NAr Reaction (+ 2-Methoxyethylamine) Start->Reaction Nucleophilic Attack Product Target: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid Reaction->Product -HCl HBond Intramolecular H-Bond (Reduces C=O Freq) Product->HBond Stabilization Ether Ether Linkage (1120 cm⁻¹) Product->Ether Side Chain

Comparative Spectral Analysis

This section compares the Target Compound against its two primary "alternatives" encountered during development: the Starting Material (SM) and the Primary Amine Analog .

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR-FTIR) on Diamond Crystal.[1][2]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32.

  • Background: Air/Ambient.[1]

  • Sample Prep: Neat solid (powder), pressed to >8000 psi equivalent contact pressure.

Diagnostic Band Comparison Table
Functional GroupTarget Compound (Secondary Amine)Alternative 1: Precursor (2-Chloro-5-nitrobenzoic acid)Alternative 2: Analog (2-Amino-5-nitrobenzoic acid)Mechanistic Insight
N-H Stretch ~3320-3350 cm⁻¹ (Singlet) Absent3400 & 3300 cm⁻¹ (Doublet) The primary amine shows symmetric/asymmetric splitting.[1][3][4] The target secondary amine shows a single, often broader band due to H-bonding.
C=O[1] Stretch (Acid)1660-1680 cm⁻¹ ~1690-1710 cm⁻¹~1670-1690 cm⁻¹Intramolecular H-bonding between the ortho-amine and acid carbonyl weakens the C=O bond, shifting it to lower wavenumbers (red shift).[1]
Nitro (-NO₂) 1530 (Asym) / 1340 (Sym) 1540 / 1350 cm⁻¹1550 / 1340 cm⁻¹Nitro peaks remain relatively stable but intensity varies based on ring electron density.[1]
Ether (C-O-C) 1100-1120 cm⁻¹ AbsentAbsentCRITICAL: This band confirms the successful attachment of the methoxyethyl chain.[1]
Alkyl C-H 2850-2950 cm⁻¹ Absent (Only aromatic C-H)AbsentDistinct aliphatic C-H stretches from the ethyl linker and methoxy group.[1]
Aromatic C-Cl Absent~1050-1090 cm⁻¹ AbsentDisappearance of this band confirms reaction completion (if using Chloro-precursor).[1]
Detailed Analysis of Key Regions
A. The Amine Region (3500–3200 cm⁻¹)

This is the primary region for "Go/No-Go" decision making.

  • The Alternative (Primary Amine): Displays the classic "doublet" (two distinct peaks) representing symmetric and asymmetric stretching.

  • The Target: Collapses into a single sharp peak around 3320–3350 cm⁻¹.[1]

    • Note: If you see a broad "hump" >3000 cm⁻¹, it is the O-H stretch of the carboxylic acid, which often overlaps the N-H.[5] However, the N-H peak usually protrudes as a sharper spike on top of the broad O-H envelope.

B. The Fingerprint Region (1500–1000 cm⁻¹)
  • Ether Validation: The methoxy group introduces a strong C-O stretching vibration near 1100–1120 cm⁻¹.[1] This is absent in both the chloro- and amino-benzoic acid alternatives.[1]

  • Nitro Group: The presence of the electron-withdrawing nitro group at position 5 enhances the intensity of the aromatic ring skeletal vibrations.[1]

Experimental Validation Workflow

To ensure reproducibility, the following workflow is recommended for routine quality control (QC).

Workflow Step1 Sample Isolation (Wash with dilute HCl to remove unreacted amine) Step2 Drying (Vacuum oven, 40°C, >4 hrs) Step1->Step2 Step3 ATR-FTIR Acquisition (Diamond Crystal) Step2->Step3 Decision Check 3300-3400 cm⁻¹ region Step3->Decision Pass Single Peak + Ether Band (1120) = PASS Decision->Pass Singlet Fail1 Doublet Peak = Primary Amine Impurity Decision->Fail1 Doublet Fail2 C-Cl Band Present = Unreacted SM Decision->Fail2 C-Cl Detect

Protocol Notes for "Trustworthiness"
  • Moisture Interference: The carboxylic acid moiety is hygroscopic.[1] Ensure the ATR crystal is dry. Moisture will create a massive broad band at 3400 cm⁻¹, obscuring the critical N-H signal. Recommendation: Dry sample in a desiccator over P₂O₅ for 2 hours before scanning.[1]

  • Polystyrene Calibration: Verify instrument calibration using a standard polystyrene film.[1] The peak at 1601 cm⁻¹ should be within ±1 cm⁻¹ before trusting the C=O shift data.

Conclusion

The IR spectrum of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid offers a robust method for structural verification without the solvent expense of NMR.[1] The convergence of the N-H doublet to a singlet combined with the appearance of the aliphatic ether band at ~1120 cm⁻¹ provides a definitive fingerprint for the successful alkylation of the anthranilic acid core.

Researchers should prioritize the 1660–1680 cm⁻¹ carbonyl region to assess the degree of intramolecular hydrogen bonding, which correlates with the purity and crystalline form of the isolated solid.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] IR Spectrum of 2-Amino-5-nitrobenzoic acid (Parent Analog).[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6] (General reference for N-H and C=O shifts).

  • PubChem. (2025).[1] Compound Summary: 2-Amino-5-nitrobenzoic acid.[1][2][7][8][9][10] National Library of Medicine.[1] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic Acid

Executive Summary & Chemical Identity

This guide provides an operational safety framework for handling 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid . While often used as an intermediate in the synthesis of kinase inhibitors and dye scaffolds, this molecule presents a dual-hazard profile that is frequently underestimated:

  • The Nitro-Aromatic Core: Presents potential energetic properties and tissue irritation.

  • The Methoxyethyl Side Chain: Structurally analogous to 2-methoxyethanol, introducing potential reproductive toxicity and dermal absorption risks that standard "lab coat and nitrile" protocols may not adequately mitigate.

Chemical Identifiers:

  • Chemical Name: 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid

  • Structural Hazard Class: Nitro-aromatic / Secondary Amine / Glycol Ether Derivative

  • Physical State: Typically a yellow to orange crystalline powder.

Hazard Profiling & Risk Assessment (SAR Analysis)

As a Senior Scientist, I rely on Structure-Activity Relationship (SAR) analysis when specific toxicological data is sparse. For this molecule, we must apply the Precautionary Principle based on its functional groups.

Functional GroupAssociated HazardPhysiological Mechanism
Nitro Group (-NO₂) Explosion / Irritation Nitro-aromatics can be shock-sensitive if dry and impure.[1] They are strong oxidizers in synthesis and potent respiratory irritants.
Benzoic Acid (-COOH) Corrosive / Irritant Acidic protons cause immediate irritation to mucous membranes (eyes/lungs) upon contact with dust.
Methoxyethyl Tail Reprotox / Permeation CRITICAL: Metabolic oxidation can yield methoxyacetic acid, a known teratogen and testicular toxicant. This group facilitates skin absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in quantities >10 mg.

Protection ZoneCore RequirementTechnical Specification & Reasoning
Respiratory P100 / N95 or Fume Hood Primary: Handle exclusively in a certified chemical fume hood. Secondary: If weighing outside a hood (not recommended), a fit-tested P100 respirator is required to block fine dust particles (<0.3 microns).
Hand (Dry) Double Nitrile (Accelerator-Free) Inner: 4 mil Nitrile (White/Blue). Outer: 5-8 mil Extended Cuff Nitrile (Purple/Black). Reasoning: Prevents incidental dust contact with wrist skin.
Hand (Solution) Laminate / Silver Shield® Requirement: If dissolved in organic solvents (DCM, DMF), standard nitrile degrades. Use Silver Shield® liners under heavy-duty nitrile. Reasoning: The methoxyethyl group enhances permeation; laminate films provide >4hr breakthrough time.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles seal the orbital area.
Body Tyvek® Lab Coat / Sleeves Use disposable sleeve covers (Tyvek or PE) to bridge the gap between glove and coat. Standard cotton coats absorb dust and create a secondary exposure source.

Visualization: PPE Decision Logic

The following decision tree illustrates the dynamic selection of PPE based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Assess Physical State State_Dry Dry Powder / Solid Start->State_Dry Weighing/Transfer State_Sol Solution (Organic Solvent) Start->State_Sol Reaction/Workup Risk_Dust Risk: Inhalation & Static Dispersion State_Dry->Risk_Dust Risk_Perm Risk: Enhanced Skin Absorption (Carrier Solvent Effect) State_Sol->Risk_Perm Action_Dry Protocol A: 1. Anti-static Gun usage 2. Fume Hood (Sash <18") 3. Double Nitrile Gloves Risk_Dust->Action_Dry Action_Sol Protocol B: 1. Silver Shield® Laminate Gloves 2. Face Shield (if >100mL) 3. Impervious Apron Risk_Perm->Action_Sol

Caption: PPE selection logic based on physical state. Note the escalation to Laminate gloves for solutions due to permeation risks.

Operational Protocol: Step-by-Step Handling

Phase 1: Weighing & Transfer (The Critical Zone)

Context: Nitro-aromatic powders are often electrostatic. Static discharge can disperse the powder, leading to inhalation or surface contamination.

  • Preparation:

    • Place a disposable balance mat or identifying paper inside the fume hood.

    • Static Control: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weighing boat before touching the powder.

  • Weighing:

    • Use a narrow-neck vessel (volumetric flask or vial) rather than an open beaker to minimize the surface area for evaporation/dusting.

    • Technique: Do not tap the spatula on the side of the container; this aerosolizes fines. Roll the spatula gently.

  • Decontamination:

    • Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol). Dispose of the wipe as hazardous solid waste.

Phase 2: Solubilization

Context: Adding solvent to nitro-compounds can be exothermic.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the solute.

  • Addition: Add solvent slowly down the side of the vessel.

  • Venting: Do not cap tightly immediately. Allow any heat of solution to dissipate to prevent pressure buildup.

Emergency & Disposal Procedures

Spill Response
  • Dry Spill: DO NOT sweep. Sweeping generates dust.

    • Action: Cover with wet paper towels (water/surfactant mix) to dampen the powder, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) due to the nitro group's oxidizing potential.

Waste Disposal
  • Segregation: Segregate this chemical from strong bases (potential for runaway degradation) and strong oxidizers.

  • Labeling: Clearly tag waste as "Toxic: Nitro-aromatic / Potential Reprotox."

  • Container: High-density polyethylene (HDPE) is generally compatible.

Visualization: Workflow & Safety Checkpoints

Workflow_Safety Setup 1. Setup: Anti-static Mat Ionizer Check Weigh 2. Weighing: Closed Balance Sash No Air Drafts Setup->Weigh PPE Verified Dissolve 3. Solubilization: Slow Addition Check Exotherm Weigh->Dissolve Transfer Sealed Waste 4. Disposal: Segregate from Oxidizers Double Bag Waste Dissolve->Waste Process Complete

Caption: Operational workflow emphasizing safety checkpoints at weighing and disposal stages.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitrobenzoic acid derivatives and associated hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glycol Ethers: Hazard Recognition and Control (Basis for Methoxyethyl precautions). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.